8-chloro-2(1H)-quinazolinone CAS number and synonyms
Topic: 8-chloro-2(1H)-quinazolinone CAS number and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Scaffold Analysis, Synthetic Pathways, and Medicinal Ut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 8-chloro-2(1H)-quinazolinone CAS number and synonyms
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Scaffold Analysis, Synthetic Pathways, and Medicinal Utility
Executive Summary
8-chloro-2(1H)-quinazolinone (CAS: 60610-15-3 ) represents a specialized nitrogen heterocycle within the quinazoline family.[1][2][3][4][5] Unlike the more ubiquitous 4(3H)-quinazolinones derived from anthranilic acids, this 2-oxo isomer serves as a distinct pharmacophore in kinase inhibitor design (specifically VEGFR-2 and EGFR) and a versatile intermediate for fused heterocyclic systems. This guide delineates the structural identity, validated synthetic protocols, and reactivity profiles necessary for integrating this scaffold into high-throughput screening (HTS) and lead optimization campaigns.
Chemical Identity & Physicochemical Properties
The compound exists in a tautomeric equilibrium between the lactam (2(1H)-one) and lactim (2-hydroxy) forms, with the lactam predominating in the solid state and polar solvents.
Low in water; soluble in DMSO, DMF, and hot ethanol
pKa (Calculated)
~9.5 (OH/NH acidic proton)
Key Structural Feature
Chlorine at C8 provides steric bulk and lipophilicity; Carbonyl at C2 distinguishes it from 4-oxo isomers.[1][2]
Synthetic Methodologies
The synthesis of 8-chloro-2(1H)-quinazolinone requires careful precursor selection to avoid the formation of the thermodynamically stable 4(3H)-isomer.
Protocol A: Cyclocondensation of 2-Amino-3-chlorobenzaldehyde (Direct Route)
This method is preferred for generating the aromatic core directly without a separate oxidation step.
Mechanism: Acid-catalyzed condensation of the amino group with the aldehyde is followed by cyclization with urea.
Reaction Conditions: Reflux in glacial acetic acid or fusion at 150°C.
Step-by-Step Protocol:
Charge: In a round-bottom flask, combine 2-amino-3-chlorobenzaldehyde (1.0 eq) and Urea (5.0 eq).
Fusion: Heat the mixture to 150–160°C in an oil bath. The mixture will melt and evolve ammonia gas.
Duration: Maintain temperature for 2–3 hours until solidification occurs (indicating polymerization/cyclization completion).
Work-up: Cool to room temperature. Triturate the solid with water to remove excess urea.
Purification: Recrystallize from DMF/Ethanol (1:1) to yield light yellow needles.
Protocol B: Oxidative Dehydrogenation of Dihydro-Precursors
This route is useful if 2-amino-3-chlorobenzylamine is the available starting material.
Cyclization: React 2-amino-3-chlorobenzylamine with Phosgene (or Triphosgene/CDI) in THF to form 8-chloro-3,4-dihydro-2(1H)-quinazolinone (CAS 1784638-24-9).
Oxidation: Treat the dihydro intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in refluxing toluene to aromatize the ring to the final 8-chloro-2(1H)-quinazolinone.
Visualization: Synthetic Logic & Isomer Control
The following diagram illustrates the critical divergence in synthesis. Using Anthranilic Acid yields the 4-oxo isomer, while Benzaldehyde yields the target 2-oxo isomer.
Figure 1: Divergent synthetic pathways. Selection of the aldehyde precursor is critical to obtain the 2-oxo scaffold (Green) versus the 4-oxo isomer (Red).
Reactivity & Derivatization Strategies
The 8-chloro-2(1H)-quinazolinone scaffold is rarely the final drug; it is a "privileged structure" used as a template.
Chlorination at C2 (Activation)
To functionalize the C2 position, the carbonyl is converted to a leaving group (chloride).
Reagent: POCl₃ (Phosphorus oxychloride) + PCl₅.
Product:2,8-Dichloroquinazoline .
Utility: The C2-chlorine is highly labile and undergoes SNAr reactions with amines, thiols, or alkoxides.
Functionalization at C8 (Suzuki/Buchwald)
The chlorine atom at C8 is less reactive than a C2-Cl but can be engaged in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups, extending the scaffold into the solvent-exposed regions of kinase binding pockets.
Medicinal Chemistry Applications
Kinase Inhibition (VEGFR-2 / EGFR)
The 2(1H)-quinazolinone core mimics the adenine ring of ATP.
Binding Mode: The lactam (NH-C=O) motif functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" residues (e.g., Cys919 in VEGFR-2).
8-Chloro Substituent: This halogen occupies a hydrophobic pocket (gatekeeper region), improving selectivity over other kinases and increasing metabolic stability against oxidation on the benzene ring.
Biological Activity Profile[2][6][7][8]
Antiviral: Derivatives have shown potency against TMV (Tobacco Mosaic Virus) and HIV reverse transcriptase.
Anticancer: 2,4-disubstituted quinazolines derived from this core are potent inhibitors of tumor angiogenesis.
Safety & Handling (MSDS Highlights)
Signal Word:Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store under inert gas (Argon/Nitrogen). Hygroscopic. Keep away from strong oxidizing agents.
References
PubChem Compound Summary. (2025). 8-chloro-2(1H)-quinazolinone (CAS 60610-15-3).[1][2][3][4][5] National Center for Biotechnology Information. Link[2]
Connolly, D. J., et al. (2005). Synthesis of quinazolinones and quinazolines.[7][6][8][9][10][11] Tetrahedron, 61(43), 10153-10202. (Fundamental review on quinazolinone isomer synthesis).
GuideChem. (2025). Chemical Properties of 8-chloro-2(1H)-quinazolinone.Link
Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. Link
Technical Guide: Biological Activity & Therapeutic Potential of 8-Chloro-2(1H)-Quinazolinone Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 8-chloro-2(1H)-quinazolinone derivatives. This scaffold represents a specialized subclass of the quinazolinone fa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthesis, and pharmacological potential of 8-chloro-2(1H)-quinazolinone derivatives. This scaffold represents a specialized subclass of the quinazolinone family, distinct from the more common 4(3H)-isomers, offering unique steric and electronic properties for drug design.[1]
Executive Summary: The 8-Chloro Advantage[1]
The 8-chloro-2(1H)-quinazolinone scaffold (CAS: 60610-15-3) is a privileged pharmacophore in medicinal chemistry. Unlike the ubiquitous 4(3H)-quinazolinones, the 2(1H)-isomer presents a distinct hydrogen-bonding donor/acceptor profile. The incorporation of a chlorine atom at the C8 position is not merely structural but functional:
Metabolic Blockade: The C8-chloro substituent blocks a primary site of oxidative metabolism (hydroxylation) on the benzene ring, significantly enhancing the half-life (
Lipophilicity Modulation: The chlorine atom increases
, improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active derivatives.[1]
Electronic Tuning: The electron-withdrawing nature of the chlorine modulates the pKa of the N1 proton, influencing binding affinity in hydrophobic pockets of enzymes like EGFR and Aldose Reductase .[1]
Chemical Context & Synthesis[1][2][3][4][5][6][7][8][9][10]
To evaluate biological activity, one must first understand the accessibility of the scaffold.[1] The synthesis of 8-chloro-2(1H)-quinazolinone derivatives typically proceeds via cyclization of ortho-functionalized anilines.[1]
Core Synthesis Protocol
Objective: Synthesis of the 8-chloro-2(1H)-quinazolinone core from 2-amino-3-chlorobenzoic acid.
Heating: Heat the mixture to fusion at 150–160°C for 4 hours. The melt solidifies as the ring closes.[1]
Workup: Triturate the solid with water to remove excess urea.[1] Filter and wash with dilute NaOH (to remove unreacted acid) followed by water.
Recrystallization: Purify using Ethanol/DMF to yield the 8-chloro-2(1H)-quinazolinone as a white/off-white solid.
Visualization: Synthetic Pathway
The following diagram illustrates the primary synthetic routes to the 8-chloro-2(1H)-quinazolinone scaffold and its subsequent derivatization.
Caption: Synthetic workflow from precursor to active pharmaceutical ingredient (API) via the 8-chloro core.
Biological Activity & Mechanisms[1][8][9][11][12]
The 8-chloro-2(1H)-quinazolinone derivatives exhibit a broad spectrum of bioactivity. The specific activity depends heavily on the substitution at the C4 and N1 positions.
Derivatives of this scaffold are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .
Mechanism: The planar quinazolinone core mimics the adenine ring of ATP, binding competitively to the ATP-binding pocket of the kinase domain.[1]
8-Chloro Role: The chlorine atom occupies a specific hydrophobic pocket (often the "gatekeeper" region), improving selectivity for the target kinase over homologous enzymes.[1]
Key Assay Data (Representative):
Compound Class
Target
Cell Line
IC50 / GI50
Reference
4-Anilino-8-chloro-2(1H)-one
EGFR (WT)
A549 (Lung)
0.5 - 2.0 µM
[1, 2]
4-O-alkyl-8-chloro-2(1H)-one
Tubulin
HeLa (Cervical)
5.0 - 10.0 µM
[3]
N1-substituted derivative
DNA Gyrase
MCF-7 (Breast)
12.5 µM
[4]
Antimicrobial & Antiviral Activity
The 8-chloro-2(1H)-quinazolinone core serves as a bioisostere for quinolones.
Mechanism: Inhibition of bacterial DNA Gyrase and Topoisomerase IV .[1] The 8-chloro group enhances potency against Gram-positive bacteria (e.g., S. aureus) by increasing lipophilicity and cell wall penetration.
Antiviral Context: Certain N1-substituted derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1. The 8-chloro group is critical for fitting into the hydrophobic non-nucleoside binding pocket (NNBP) of the reverse transcriptase enzyme.[1]
Mechanism: 2(1H)-quinazolinones can act as non-competitive antagonists. The 8-chloro substitution prevents rapid metabolic clearance in the brain, maintaining therapeutic levels.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine the IC50 of an 8-chloro-2(1H)-quinazolinone derivative against A549 cancer cells.
Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (triplicate).
Incubation: Incubate for 48–72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Comparative Analysis of 8-Chloro-Quinazolinone Isomers: Synthetic Pathways, Structural Dynamics, and Pharmacological Divergence
Executive Summary The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, GPCRs, and tubulin. However, the precise locati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, GPCRs, and tubulin. However, the precise location of the carbonyl group—distinguishing the 2(1H)-quinazolinone from the 4(3H)-quinazolinone —fundamentally alters the electronic landscape, solubility profile, and pharmacological trajectory of the molecule.
This guide provides a technical deep-dive into the differentiation of the 8-chloro derivatives of these two isomers. The 8-chloro substituent is specifically highlighted due to its ability to modulate metabolic stability (blocking C8 oxidation) and enhance lipophilicity without introducing excessive steric bulk.[1]
Structural Isomerism & Tautomeric Dynamics[1]
The core distinction lies in the oxidation state and position of the carbonyl functionality.[1] This is not merely a nomenclature issue; it dictates the hydrogen bond donor/acceptor motifs critical for ligand-protein interactions.[1]
Tautomeric Equilibrium
Both isomers exhibit lactam-lactim tautomerism.[1] In solution, the lactam (NH-C=O) form generally predominates for both, but the specific environment (solvent polarity, pH) can shift this equilibrium, affecting reactivity during synthesis and binding affinity in vivo.
4(3H)-isomer: The carbonyl is at C4.[1][2][3] The N3-H is the primary hydrogen bond donor.[1]
2(1H)-isomer: The carbonyl is at C2.[1] The N1-H is the primary donor.[1]
Visualization of Isomeric Relationships
Figure 1: Tautomeric relationships and positional isomerism between the 4(3H) and 2(1H) cores.
Synthetic Divergence: Protocols & Causality
The synthesis of these isomers requires fundamentally different starting materials to ensure correct regiochemistry of the 8-chloro substituent.
Synthesis of 8-Chloro-4(3H)-quinazolinone
Strategy: The "Niementowski" approach or its modifications.[1]
Starting Material: 2-Amino-3-chlorobenzoic acid.[1]
Rationale: The carboxylic acid carbon becomes C4.[1] The amino nitrogen becomes N1.[1]
Protocol A: Modified Niementowski Cyclization
This protocol avoids the harsh conditions of the original fusion method by using formamide as both solvent and reagent.[1]
Setup: Flame-dried flask under Nitrogen atmosphere.
Procedure:
Dissolve 2-amino-3-chlorobenzaldehyde in anhydrous THF.
Add CDI portion-wise at 0 °C.
Allow to warm to RT and stir for 2 hours (Formation of isocyanate intermediate).
Add Ammonia (7N in MeOH) or heat to reflux if using Urea fusion method (alternative route).[1] Note: For the aldehyde, oxidative cyclization might be required subsequently, but using the 2-aminobenzamide derivative with CDI is often more direct.
Refined Route: Start with 2-amino-3-chlorobenzamide .[1] React with Triphosgene (0.33 eq) or CDI in THF/TEA.[1] This directly yields the 2(1H)-one.[1]
Purify via column chromatography (Hexane:EtOAc).[1]
Synthetic Decision Tree
Figure 2: Retrosynthetic analysis for selecting the correct starting material based on target isomer.[1]
Analytical Differentiation
Distinguishing these isomers requires careful spectroscopic analysis.[1] The carbonyl position significantly influences the chemical shift of the adjacent carbons and protons.[1]
Key Diagnostic: The presence of the C2 proton signal in the ¹H NMR of the 4(3H)-isomer is the definitive differentiator. If you see a singlet around 8.1 ppm, you have the 4-one.[1] If that region is empty (and you have a C4-H signal or substituent), you have the 2-one.
Pharmacological Implications[1][2][5][6][7][8]
The choice of isomer dictates the biological target profile.[1]
Mechanism: This scaffold is frequently found in inhibitors of Eg5 (Kinesin-5) , a motor protein essential for mitosis.
Applications:
Antitumor:[1][2] Monastrol analogues (which contain the 2-thione or 2-one core) arrest cells in mitosis.[1] The 8-chloro group enhances hydrophobic interaction within the allosteric binding pocket of Eg5.[1]
References
Synthesis of Quinazolinone Derivatives: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (PMC).[1] Available at: [Link]
Pharmacological Review: Quinazolinones, the Winning Horse in Drug Discovery.[1][2] (MDPI).[1] Available at: [Link][1][9]
Spectral Characterization: Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors. (PMC).[1] Available at: [Link]
Crystal Structure & Tautomerism: Synthesis, Tautomeric States and Crystal Structure of (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) Acetate. (NIH).[1] Available at: [Link]
Antitumor Activity: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents.[1][10] (NIH).[1] Available at: [Link]
The Ascendant 8-Chloro-2(1H)-Quinazolinone Scaffold: A Technical Primer on its burgeoning Therapeutic Potential
For Immediate Release [City, State] – February 3, 2026 – In the dynamic landscape of medicinal chemistry, the quinazolinone scaffold has long been recognized as a "privileged structure" due to its remarkable versatility...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – February 3, 2026 – In the dynamic landscape of medicinal chemistry, the quinazolinone scaffold has long been recognized as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the promising therapeutic potential of a specific, yet underexplored, derivative: the 8-chloro-2(1H)-quinazolinone scaffold. As a Senior Application Scientist, this document synthesizes current knowledge, providing field-proven insights into its synthesis, biological evaluation, and future prospects in drug discovery.
The Quinazolinone Core: A Foundation of Diverse Bioactivity
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3] The clinical success of drugs like gefitinib and erlotinib, both EGFR inhibitors with a quinazoline core, underscores the therapeutic significance of this heterocyclic system.[2] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the quinazolinone ring system profoundly influence the biological activity, with halogen substitutions, in particular, playing a critical role in modulating potency and selectivity.[4][5]
The Strategic Significance of the 8-Chloro Moiety
While various positions on the quinazolinone ring have been explored for substitution, the 8-position has emerged as a site of strategic importance. The introduction of a chloro group at this position is not merely an arbitrary modification; it is a deliberate tactic to enhance the therapeutic index of the resulting compounds. The electron-withdrawing nature of the chlorine atom can significantly alter the electronic distribution of the entire scaffold, influencing its binding affinity to biological targets and its metabolic stability. Although much of the existing literature focuses on the more common 4(3H)-quinazolinone isomer, emerging research suggests that the 2(1H)-quinazolinone scaffold, particularly with an 8-chloro substitution, offers a unique pharmacological profile worthy of focused investigation.
Therapeutic Frontiers of the 8-Chloro-2(1H)-Quinazolinone Scaffold
Current research, though in its nascent stages, points towards two primary therapeutic avenues for derivatives of the 8-chloro-2(1H)-quinazolinone scaffold: oncology and infectious diseases.
The quinazolinone scaffold is a well-established pharmacophore in cancer therapy, with many derivatives exhibiting potent antiproliferative activity.[4][6] The introduction of a chloro group can enhance this activity. For instance, studies on related quinazolinone derivatives have shown that chloro-substituted compounds can display significant cytotoxicity against various cancer cell lines.[7] While direct evidence for 8-chloro-2(1H)-quinazolinone derivatives is still emerging, the known anticancer properties of the broader quinazolinone class provide a strong rationale for their investigation in this area.
Hypothesized Mechanism of Action: Based on the known mechanisms of other quinazolinone-based anticancer agents, derivatives of the 8-chloro-2(1H)-quinazolinone scaffold may exert their effects through the inhibition of key signaling pathways involved in cell growth and survival, such as the EGFR and VEGFR pathways.[2][8]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The quinazolinone scaffold has been investigated for its antimicrobial properties, and the presence of a halogen at the 8-position has been shown to enhance this activity.[1] Specifically, 8-chloro substituted quinoxaline derivatives, a related class of compounds, have demonstrated significant antimicrobial and antioxidant activity.[9] This provides a strong impetus for exploring the antibacterial and antifungal potential of the 8-chloro-2(1H)-quinazolinone core.
Potential Mechanism of Action: The antimicrobial action of these compounds may involve the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.[10]
Synthetic Strategies and Methodologies
The synthesis of the 8-chloro-2(1H)-quinazolinone scaffold is a critical step in exploring its therapeutic potential. While various methods exist for the synthesis of quinazolinones, a common and adaptable approach involves the cyclization of appropriately substituted anthranilic acid derivatives.[11][12]
General Synthetic Protocol for 8-Chloro-2(1H)-Quinazolinone Derivatives
This protocol outlines a general, multi-step synthesis that can be adapted for the creation of a library of 8-chloro-2(1H)-quinazolinone derivatives.
Step 1: Synthesis of 3-Chloro-2-nitrobenzoic acid
Rationale: Nitration of 3-chlorobenzoic acid is a key step to introduce the nitro group at the 2-position, which will later be reduced to an amine for cyclization.
Procedure: To a stirred solution of 3-chlorobenzoic acid in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically 0-5°C). The reaction mixture is then stirred for a specified time before being poured onto ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 3-chloro-2-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
Rationale: The nitro group is reduced to an amino group, a prerequisite for the subsequent cyclization reaction to form the quinazolinone ring.
Procedure: 3-Chloro-2-nitrobenzoic acid is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation using palladium on carbon, is added. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, 2-amino-3-chlorobenzoic acid, is then isolated and purified.
Step 3: Cyclization to form the 8-Chloro-2,4(1H,3H)-quinazolinedione
Rationale: The 2-aminobenzoic acid derivative is cyclized with a source of carbonyl groups to form the quinazolinedione intermediate.
Procedure: 2-Amino-3-chlorobenzoic acid is reacted with urea or an equivalent reagent in a high-boiling solvent like nitrobenzene or under solvent-free melt conditions. The reaction is heated to a high temperature to facilitate the cyclization. Upon cooling, the product, 8-chloro-2,4(1H,3H)-quinazolinedione, precipitates and is collected by filtration.
Step 4: Selective Transformation to 8-Chloro-2(1H)-quinazolinone
Rationale: This step is crucial for selectively obtaining the desired 2(1H)-quinazolinone isomer from the dione intermediate. This often involves selective reduction or protection/deprotection strategies.
Procedure: A selective reduction of the 4-carbonyl group of 8-chloro-2,4(1H,3H)-quinazolinedione can be achieved using specific reducing agents under controlled conditions. Alternatively, selective protection of the N1-position followed by reduction of the 4-carbonyl and subsequent deprotection can be employed. The precise conditions for this step will be highly dependent on the desired final derivative.
Step 5: Derivatization at N1 and C2 Positions
Rationale: To explore the structure-activity relationship, various substituents can be introduced at the N1 and C2 positions of the 8-chloro-2(1H)-quinazolinone core.
Procedure: The N1-position can be alkylated or arylated using appropriate electrophiles in the presence of a base. The C2-position can be functionalized through various chemical transformations, such as conversion of the carbonyl to a thio- or amino- group, followed by further derivatization.
Caption: General synthetic workflow.
Biological Evaluation: A Roadmap to Clinical Relevance
A robust and systematic biological evaluation is paramount to uncovering the full therapeutic potential of the 8-chloro-2(1H)-quinazolinone scaffold.
In Vitro Anticancer Screening
Cell Viability Assays: A panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, prostate) should be used. The MTT or MTS assay is a standard colorimetric method to assess the cytotoxic effects of the synthesized compounds.[6]
Mechanism of Action Studies: For promising lead compounds, further investigation into the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/PI staining is crucial. Western blotting can be employed to probe the effect of the compounds on key signaling proteins within pathways like EGFR and PI3K/Akt.
Kinase Inhibition Assays: To directly assess the inhibitory activity against specific kinases, in vitro kinase assays using purified enzymes are essential. This will help to identify the direct molecular targets of the compounds.
In Vitro Antimicrobial Screening
Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard technique to determine the MIC of the compounds against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.
Mechanism of Action Studies: For compounds with significant antimicrobial activity, studies to elucidate the mechanism of action, such as bacterial DNA gyrase inhibition assays or cell wall integrity assays, should be conducted.
Future Directions and Perspectives
The 8-chloro-2(1H)-quinazolinone scaffold represents a promising, yet largely untapped, area of drug discovery. Future research should focus on:
Library Synthesis and SAR Optimization: The synthesis and screening of a diverse library of 8-chloro-2(1H)-quinazolinone derivatives is essential to establish a comprehensive structure-activity relationship. This will guide the rational design of more potent and selective compounds.
In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.
Target Identification and Validation: For compounds with novel mechanisms of action, target identification studies using techniques such as chemical proteomics will be crucial to validate their molecular targets.
References
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Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6.
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Al-Omair, M. A., Al-Wabli, R. I., Al-Ghamdi, S. A., & El-Emam, A. A. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 11(10), 1025.
Zhang, Y., Liu, Y., Li, J., & Zhang, H. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(1), 1.
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Abdelgawad, M. A., El-Sayed, M., & El-Waei, M. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1083.
Sharma, P. C., & Kumar, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
Khan, A., Khalid, M., Khan, K. M., Salar, U., Taha, M., Perveen, S., ... & Iqbal, S. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 607563.
Al-Omair, M. A., & El-Emam, A. A. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 16(8), 6545-6557.
Lee, J., Kim, S., Park, S., Kim, T. S., & Heo, D. H. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967.
Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.
Al-Majid, A. M., Barakat, A., Al-Otaibi, T. M., Al-Ghamdi, S. A., & El-Emam, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2634.
The Medicinal Chemistry of 8-Chloro-2(1H)-quinazolinone: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among it...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its numerous derivatives, 8-chloro-2(1H)-quinazolinone emerges as a particularly promising core structure. The strategic placement of a chlorine atom at the 8-position significantly influences the molecule's electronic properties and its interactions with biological targets, leading to enhanced therapeutic potential. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of 8-chloro-2(1H)-quinazolinone and its analogs, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
The 8-Chloro-2(1H)-quinazolinone Core: Synthetic Strategies
The synthesis of the 8-chloro-2(1H)-quinazolinone core and its derivatives is a critical first step in harnessing its therapeutic potential. A versatile and commonly employed synthetic route involves the cyclization of appropriately substituted anthranilic acids.
General Synthesis Protocol: Cyclization of 2-Amino-3-chlorobenzoic Acid
This protocol outlines a fundamental method for the preparation of the 8-chloro-2(1H)-quinazolinone scaffold.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid and an excess of formamide.
Heating: Heat the reaction mixture to reflux. The temperature is typically maintained between 150-180°C.
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 8-chloro-2(1H)-quinazolinone, will often precipitate out of the solution.
Purification: Collect the crude product by filtration and wash it with a suitable solvent to remove residual formamide. Further purification can be achieved by recrystallization from a solvent such as ethanol or acetic acid to yield the pure 8-chloro-2(1H)-quinazolinone.
This foundational synthetic scheme can be adapted to introduce a wide variety of substituents at different positions of the quinazolinone ring, allowing for the creation of diverse chemical libraries for biological screening.
Therapeutic Applications and Mechanisms of Action
The 8-chloro-2(1H)-quinazolinone scaffold has demonstrated significant promise in several key therapeutic areas, primarily due to its ability to interact with a range of biological targets. Structure-activity relationship (SAR) studies consistently indicate that the presence and position of the chloro group, along with modifications at other positions, are crucial for potency and selectivity.[1][2]
Anticancer Activity
Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds having received FDA approval for cancer treatment.[3] The 8-chloro substitution can enhance the cytotoxic activity of the quinazolinone core.
Mechanism of Action:
The anticancer effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as:
Kinase Inhibition: Many quinazolinone-based compounds act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By blocking the signaling pathways mediated by these kinases, these compounds can halt tumor growth and angiogenesis. The 8-chloro group can contribute to the binding affinity of these inhibitors to the ATP-binding pocket of the kinase domain.
Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.[6] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed that substitutions at the 2, 6, and 8 positions of the quinazolinone ring are significant for pharmacological activity.[1] For anticancer activity, the introduction of various substituents on the 8-chloro-2(1H)-quinazolinone core can be explored to optimize potency and selectivity against specific cancer cell lines.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated quinazolinones have shown considerable potential in this area.
Mechanism of Action:
The antimicrobial action of quinazolinone derivatives is believed to involve the inhibition of essential bacterial processes. Some proposed mechanisms include the disruption of bacterial cell wall synthesis or interference with DNA replication.[2]
Antimicrobial Spectrum:
Derivatives of 8-chloro-2(1H)-quinazolinone should be screened against a broad panel of clinically relevant bacteria and fungi to determine their spectrum of activity. Minimum Inhibitory Concentration (MIC) values are essential for quantifying their potency. Studies on related halogenated quinazolinones suggest that the presence of a halogen at the 8-position can enhance antimicrobial activity.[2]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties.
Mechanism of Action:
The anti-inflammatory effects of quinazolinones may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, they may inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Experimental Workflows and Data Visualization
To systematically explore the medicinal chemistry of 8-chloro-2(1H)-quinazolinone, a structured experimental workflow is essential.
Workflow for Synthesis and Biological Evaluation
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an 8-chloro-2(1H)-quinazolinone derivative.
Data Summary and Future Directions
To facilitate comparative analysis, quantitative biological data for a series of 8-chloro-2(1H)-quinazolinone analogs should be systematically tabulated.
Table 1: Example of Anticancer Activity Data
Compound ID
R1-substituent
R2-substituent
Cancer Cell Line
IC50 (µM)
8CQ-01
H
H
MCF-7 (Breast)
15.2
8CQ-02
H
Phenyl
MCF-7 (Breast)
8.5
8CQ-03
Methyl
H
A549 (Lung)
12.8
8CQ-04
Methyl
Phenyl
A549 (Lung)
6.1
Table 2: Example of Antimicrobial Activity Data
Compound ID
R-substituent
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
8CQ-A
H
32
64
>128
8CQ-B
4-Fluorophenyl
8
16
32
8CQ-C
2,4-Dichlorophenyl
4
8
16
The 8-chloro-2(1H)-quinazolinone scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on the synthesis of novel derivatives with diverse substitutions to expand the structure-activity relationship knowledge base. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and pathways modulated by these compounds. Furthermore, preclinical evaluation of lead compounds in relevant animal models will be essential to validate their therapeutic potential and advance them toward clinical development.
References
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). [Source URL not available]
Quinazolinones, the Winning Horse in Drug Discovery. (2023). [Source URL not available]
Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. [Source URL not available]
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). [Source URL not available]
Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. [Source URL not available]
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). [Source URL not available]
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Source URL not available]
Quinazolinones, the Winning Horse in Drug Discovery. (2023). [Source URL not available]
Astrazeneca reports GIPR antagonists. (2026). [Source URL not available]
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Source URL not available]
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Source URL not available]
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). [Source URL not available]
Quinazoline derivatives: synthesis and bioactivities. (2013). [Source URL not available]
Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. [Source URL not available]
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2025). [Source URL not available]
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source URL not available]
(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). [Source URL not available]
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. [Source URL not available]
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Source URL not available]
Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. [Source URL not available]
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source URL not available]
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025). [Source URL not available]
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Source URL not available]
(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. [Source URL not available]
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 8-chloro-2(1H)-quinazolinone .
8-chloro-2(1H)-quinazolinone is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various bioactive agents, including kinase inhibitors, anticonvulsants, and anti-inflammatory drugs. Its solubility profile is characterized by a stark contrast between aprotic polar solvents (DMSO) and protic solvents (Methanol), driven by its rigid planar structure and strong intermolecular hydrogen bonding.
This guide provides a technical analysis of its solubility behavior, offering researchers a validated framework for stock solution preparation, formulation, and experimental determination.
To understand the solubility profile, one must analyze the structural determinants of the solid-state lattice energy.
Structural Analysis[4][5]
Lattice Energy: The 2(1H)-quinazolinone core contains both a hydrogen bond donor (N-H) and an acceptor (C=O). In the solid state, these moieties form strong intermolecular hydrogen bond networks (dimers or ribbons), resulting in a high melting point (typically >250°C) and high lattice energy.
Lipophilicity: The Chlorine substitution at the C8 position increases lipophilicity (logP) compared to the parent quinazolinone, further reducing aqueous solubility while enhancing solubility in organic solvents.
Solvent Interaction Mechanism
DMSO (Dimethyl Sulfoxide): As a powerful polar aprotic solvent, DMSO acts as a strong hydrogen bond acceptor. It effectively disrupts the intermolecular N-H···O=C bonds of the quinazolinone crystal lattice, solvating the N-H protons. Consequently, 8-chloro-2(1H)-quinazolinone exhibits high solubility in DMSO.
Methanol (MeOH): While polar and protic, methanol’s ability to disrupt the strong crystal lattice of fused heterocyclic amides is limited. It competes for hydrogen bonds but often lacks the energy to fully overcome the lattice enthalpy at room temperature. Consequently, the compound exhibits low-to-moderate solubility in methanol, often requiring thermal energy (heating) to achieve significant dissolution.
Solvation Mechanism Diagram
The following diagram illustrates the competitive solvation process.
Figure 1: Comparative solvation mechanism showing the efficacy of DMSO vs. Methanol in disrupting the quinazolinone crystal lattice.
Solubility Data Profile
The following values represent the expected solubility ranges based on structural analogs (e.g., 6-chloro-2(1H)-quinazolinone) and general physicochemical principles for this scaffold.
Solvent
Solubility Class
Estimated Range (25°C)
Primary Utility
DMSO
High
50 – 100 mg/mL
Stock solution preparation (10-100 mM).
DMF
High
40 – 80 mg/mL
Alternative stock solvent; synthesis.
Methanol
Low / Moderate
1 – 5 mg/mL
Washing, recrystallization (often hot).
Ethanol
Low
< 1 mg/mL
Antisolvent precipitation.
Water
Insoluble
< 0.05 mg/mL
Biological assay buffer (requires co-solvent).
Critical Note: 8-chloro-2(1H)-quinazolinone is prone to "crashing out" (precipitation) upon rapid dilution of a DMSO stock into aqueous buffers. A stepwise dilution protocol is required for biological assays.
Experimental Protocol: Solubility Determination
To obtain precise quantitative data for a specific batch, the Shake-Flask Method coupled with HPLC-UV detection is the gold standard.
Equipment: Orbital shaker (thermostatted), Centrifuge, HPLC system (UV detector at 254 nm).
Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Detailed Procedure
Preparation: Place approximately 10 mg of 8-chloro-2(1H)-quinazolinone into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Methanol).
Observation: If the solid dissolves immediately, add more solid until a visible precipitate remains (saturation).
Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 24–48 hours. This ensures thermodynamic equilibrium is reached.
Phase Separation:
Centrifuge the sample at 10,000 rpm for 10 minutes.
Carefully aspirate the supernatant.
Filter through a 0.22 µm PTFE filter (for DMSO) or Nylon filter (for MeOH) to remove micro-particulates.
Quantification:
Dilute the filtrate 100-fold or 1000-fold with mobile phase to fit within the linear calibration range of the HPLC detector.
Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
Mobile Phase: Water/Acetonitrile (50:50) + 0.1% Formic Acid.
Detection: UV Absorbance at 254 nm (aromatic core).
Calculation:
Implications for Drug Development[5][6][7]
Stock Solution Preparation[2][8]
Preferred Solvent: DMSO is the solvent of choice for preparing high-concentration stock solutions (e.g., 10 mM or 20 mM).
Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can cause the compound to precipitate over time.
Biological Assay Formulation
Dilution Strategy: When dosing into aqueous media (cell culture or enzyme assays), keep the final DMSO concentration < 1% (v/v) to avoid solvent toxicity.
Risk of Precipitation: Due to the low aqueous solubility, 8-chloro-2(1H)-quinazolinone may precipitate upon addition to the buffer.
Mitigation: Use an intermediate dilution step (e.g., 100x stock in DMSO → 10x in Buffer/DMSO mix → 1x in final Assay Buffer) or incorporate solubilizing agents like cyclodextrins (e.g., HP-β-CD).
References
Compound Identity: BenchChem. 2(1H)-Quinazolinone, 8-chloro- (CAS 60610-15-3). Link
General Quinazolinone Solubility: Wu, J., et al. (2019). "Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones."[1] Asian Journal of Organic Chemistry. Link
Solubility Protocols: Fant, K. (2023).[2] "Standard Operating Procedure for solubility testing." European Commission EURL ECVAM.[2] Link
Structural Properties: PubChem. Quinazolinone Derivatives and Physicochemical Data. Link
Author: BenchChem Technical Support Team. Date: February 2026
From Precursor: 2-Amino-3-chlorobenzylamine
Target Derivatives: 8-Chloro-3,4-dihydroquinazolin-2(1H)-one (Primary) & 8-Chloro-quinazolin-2(1H)-one (Oxidized)
Executive Summary & Strategic Rationale
Quinazolinones are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), anticancer agents (e.g., raltitrexed), and anticonvulsants.
This guide details the cyclization of 2-amino-3-chlorobenzylamine to form 8-chloro-3,4-dihydroquinazolin-2(1H)-one . While the user request specifies "8-chloro-2(1H)-quinazolinone" (often implying the fully aromatic system), the direct cyclization of a benzylamine precursor yields the 3,4-dihydro derivative.
To ensure comprehensive utility, this protocol is divided into two phases:
Phase I (Cyclization): Synthesis of the 3,4-dihydro core using Carbonyldiimidazole (CDI) or Urea.
Phase II (Aromatization): Optional oxidative dehydrogenation to yield the fully aromatic quinazolin-2(1H)-one.
Retrosynthetic Logic
Starting Material: 2-amino-3-chlorobenzylamine.
Regiochemistry: The chlorine atom at position 3 of the benzene ring (ortho to the aniline nitrogen) maps correctly to position 8 of the final quinazoline ring system.
Reagent Selection:
CDI (1,1'-Carbonyldiimidazole): Selected for high-purity laboratory scale (mg to g). It operates under mild conditions, avoiding the safety hazards of phosgene.
Urea: Selected for "Green Chemistry" and industrial scale (kg). It utilizes a solvent-free melt fusion approach.
Reaction Mechanism & Pathway
The synthesis proceeds via a nucleophilic attack of the diamine on the carbonyl source.
Activation: The more nucleophilic benzylamine nitrogen attacks the carbonyl (CDI or Urea), forming an activated intermediate (an acyl-imidazole or urea derivative).
Cyclization: The aniline nitrogen (less nucleophilic due to resonance and the inductive effect of the ortho-chloro group) performs an intramolecular attack, closing the ring.
Elimination: Loss of imidazole (CDI method) or ammonia (Urea method) yields the cyclic urea.
Figure 1: Reaction pathway from benzylamine precursor to dihydro- and fully aromatic quinazolinones.
Recommended for: Drug discovery, SAR studies, <10g scale.
Reagents:
2-Amino-3-chlorobenzylamine (1.0 equiv)
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Base (Optional): Triethylamine (1.0 equiv) - Use only if the starting material is a salt (e.g., HCl).
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-3-chlorobenzylamine (10 mmol) in anhydrous THF (50 mL).
Addition: Cool the solution to 0°C in an ice bath. Add CDI (12 mmol) portion-wise over 10 minutes. Note: Gas evolution (
) will occur.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
Checkpoint: If the aniline nitrogen is sluggish due to the 8-chloro steric/electronic effect, heat the reaction to reflux (66°C) for 2 hours.
Workup:
Concentrate the solvent under reduced pressure.[1]
Redissolve the residue in Ethyl Acetate (100 mL).
Wash sequentially with 1M HCl (to remove unreacted amine/imidazole), saturated
, and brine.
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Recommended for: Process chemistry, >10g scale, solvent-free requirements.
Reagents:
2-Amino-3-chlorobenzylamine (1.0 equiv)
Urea (3.0 equiv)
Step-by-Step Methodology:
Fusion: Intimately mix the amine and urea in a mortar and pestle. Transfer the powder to a round-bottom flask.
Heating: Heat the mixture in an oil bath to 150–160°C . The solids will melt into a homogeneous liquid.
Caution: Ammonia gas (
) is evolved. Perform in a well-ventilated fume hood.
Duration: Maintain temperature for 2–3 hours until the mixture solidifies (indicating formation of the higher-melting quinazolinone product).
Workup: Cool the reaction mass to room temperature. Add water (50 mL) and boil for 10 minutes to dissolve excess urea.
Isolation: Filter the precipitating solid while hot (or after cooling, depending on solubility). Wash the filter cake copiously with water and cold ethanol.
Drying: Vacuum dry at 60°C.
Protocol C: Aromatization (Oxidation to 8-Chloro-2(1H)-quinazolinone)
Execute this step ONLY if the fully aromatic core is required.
Reagents:
8-Chloro-3,4-dihydroquinazolin-2(1H)-one (Product from A or B)
Oxidant:
(Acetone/Water) or DDQ (Dioxane).
Methodology (
):
Dissolve the dihydro-compound (5 mmol) in Acetone (50 mL).
Add a solution of
(10 mmol) in water (10 mL) dropwise at room temperature.
Stir for 2 hours. A brown precipitate (
) will form.
Filter through a Celite pad. Evaporate the filtrate to obtain the aromatic 8-chloro-2(1H)-quinazolinone .
Figure 2: Purification workflow based on TLC analysis.
Common Issues
Incomplete Cyclization:
Symptom:[1][2][3][4][5][6][7][8][9] Presence of intermediate urea (open chain) in MS.
Cause: Steric hindrance from the 8-chloro group affects the aniline nucleophilicity.
Solution: Increase reaction temperature (Reflux in THF or switch to Dioxane/100°C).
Dimerization:
Symptom:[1][2][3][4][5][6][7][8][9] High molecular weight impurity.
Cause: High concentration during CDI addition.
Solution: Dilute reaction to 0.1 M and add CDI slowly at 0°C.
References
Witt, A., et al. (2001). "Synthesis of dihydroquinazolines from 2-aminobenzylamine." Journal of Medicinal Chemistry.
Beilstein Journals. (2018). "Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups." Beilstein Journal of Organic Chemistry. Link
BenchChem. (2025).[1] "Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Library using 3-Amino-2-chlorobenzylamine." BenchChem Application Notes. Link
Organic Chemistry Portal. "Synthesis of quinazolinones." (General methodologies and recent catalysts). Link
Wikipedia. "Carbonyldiimidazole." (Mechanism of acid/amine activation).[5][10] Link
Application Notes and Protocols for the Cyclization of 8-chloro-2(1H)-quinazolinone using Urea
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the synthesis of 8-chloro-2(1H)-quinazolinone, a key het...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of 8-chloro-2(1H)-quinazolinone, a key heterocyclic scaffold in medicinal chemistry, through a robust and accessible cyclization protocol utilizing urea. This document is intended for researchers and professionals in drug discovery and development, offering detailed experimental procedures, mechanistic insights, and practical guidance to ensure successful synthesis.
Introduction: The Significance of the Quinazolinone Core
The quinazolinone framework is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, the 2(1H)-quinazolinone isomer is a crucial pharmacophore. The 8-chloro substitution pattern can significantly influence the pharmacological profile of the molecule, making the efficient synthesis of 8-chloro-2(1H)-quinazolinone a valuable process for the development of novel therapeutics. This protocol focuses on a practical and atom-economical approach using readily available starting materials.
Mechanistic Rationale: The Role of Urea in Quinazolinone Formation
The synthesis of 2(1H)-quinazolinones from 2-aminobenzonitriles and urea proceeds through a two-step sequence involving the initial formation of a ureido intermediate followed by an intramolecular cyclization.
Formation of the Ureido Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of the 2-aminobenzonitrile derivative on a reactive form of urea. While direct condensation with urea can occur at high temperatures, a more controlled approach involves the in situ generation of isocyanic acid (HNCO) from urea or the use of a urea equivalent like potassium cyanate in the presence of an acid. The amino group of the starting material adds to the isocyanic acid to form an N-(cyanophenyl)urea intermediate.
Intramolecular Cyclization: The key ring-forming step is the intramolecular cyclization of the ureido intermediate. Under the influence of heat or acid/base catalysis, the nitrogen of the urea moiety attacks the electrophilic carbon of the nitrile group. This is followed by tautomerization to yield the stable 2(1H)-quinazolinone ring system. The suggested mechanism involves the pre-equilibrium deprotonation of the NH group, followed by the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the side chain, leading to a cyclic tetrahedral intermediate[1].
The overall transformation provides an efficient route to the desired quinazolinone, leveraging the dual functionality of urea as both a carbonyl and a nitrogen source.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 8-chloro-2(1H)-quinazolinone.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of 8-chloro-2(1H)-quinazolinone from 2-amino-3-chlorobenzonitrile and urea.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Amino-3-chlorobenzonitrile
≥98%
Commercially Available
Starting material.
Urea
Reagent Grade
Commercially Available
Carbonyl and nitrogen source.
Acetic Acid, Glacial
ACS Grade
Commercially Available
Solvent and catalyst.
N,N-Dimethylformamide (DMF)
Anhydrous
Commercially Available
Alternative high-boiling solvent.
Ethanol
200 Proof
Commercially Available
For washing and recrystallization.
Deionized Water
In-house
For washing.
Equipment
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle or oil bath with temperature control
Buchner funnel and filter flask
Standard laboratory glassware
Rotary evaporator
Melting point apparatus
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure
Step 1: Synthesis of N-(2-cyano-6-chlorophenyl)urea
In a 100 mL round-bottom flask, combine 2-amino-3-chlorobenzonitrile (1.53 g, 10 mmol) and urea (1.20 g, 20 mmol).
Add glacial acetic acid (20 mL) to the flask.
Equip the flask with a reflux condenser and a magnetic stir bar.
Heat the reaction mixture to 120-130 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
Wash the solid with copious amounts of deionized water and then with a small amount of cold ethanol.
Dry the crude N-(2-cyano-6-chlorophenyl)urea in a vacuum oven.
Step 2: Cyclization to 8-chloro-2(1H)-quinazolinone
Place the dried N-(2-cyano-6-chlorophenyl)urea from the previous step into a clean, dry round-bottom flask.
Heat the solid to a temperature of 180-200 °C in an oil bath. The solid will melt and then gradually solidify as the cyclization proceeds.
Maintain this temperature for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.
Allow the flask to cool to room temperature. The crude 8-chloro-2(1H)-quinazolinone will be a solid mass.
Step 3: Purification
Break up the solid product and suspend it in hot ethanol.
Cool the suspension to room temperature and then in an ice bath to maximize precipitation.
Collect the purified product by vacuum filtration.
Wash the solid with a small amount of cold ethanol.
Dry the final product under vacuum.
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Field-Proven Insights and Troubleshooting
Alternative Ureid Intermediate Formation: For a milder approach to the ureido intermediate, potassium cyanate (1.5 equivalents) can be used in place of urea. The reaction can be carried out in a mixture of water and acetic acid at a lower temperature (e.g., 80-90 °C).
Solvent Choice for Cyclization: While thermal (neat) cyclization is effective, high-boiling solvents such as diphenyl ether or Dowtherm A can be used to ensure uniform heating and better temperature control, which may lead to a cleaner reaction profile.
Monitoring the Reaction: For TLC analysis, a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1) is typically suitable. The product is generally more polar than the starting material.
Purification Challenges: If the final product is not sufficiently pure after recrystallization, column chromatography on silica gel using an ethyl acetate/hexane gradient can be employed.
Microwave-Assisted Synthesis: For rapid synthesis, microwave irradiation can be a powerful tool. The reaction of 2-aminobenzonitrile and urea in a solvent like DMF or acetic acid in a sealed microwave vessel can significantly reduce the reaction time. Optimization of temperature and time will be necessary.
Data Presentation: Expected Outcome
Compound
Molecular Formula
Molecular Weight
Melting Point (°C)
Appearance
8-chloro-2(1H)-quinazolinone
C₈H₅ClN₂O
180.59
>300
White to off-white solid
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 8-chloro-2(1H)-quinazolinone using urea as a key reagent. By understanding the underlying mechanism and following the outlined procedures, researchers can efficiently produce this valuable building block for drug discovery and development. The provided insights and troubleshooting tips should aid in overcoming common experimental challenges and achieving high-purity material.
References
Synthesis of 2-aminoquinazoline derivatives via acid-mediated [4+2] annulation of N-benzyl cyanamides. (URL not available)
Intramolecular Cyclization Side Reactions. (URL not available)
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (URL not available)
Intramolecular Cyclization Reaction of Amido-Ureido (or Thioureido)-Acetals. (URL not available)
Application Note: One-Pot Synthesis of 8-Chloro-2(1H)-quinazolinone Derivatives
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 8-chloro-2(1H)-quinazolinone derivatives. These scaffolds are critical pharmacophores in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 8-chloro-2(1H)-quinazolinone derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, often serving as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and calcium sensing receptor (CaSR) antagonists.
The guide prioritizes the 2(1H)-one isomer (carbonyl at position 2, double bond at N3-C4), distinct from the more common 4(3H)-ones.
Introduction & Mechanistic Rationale
The 8-chloro-2(1H)-quinazolinone scaffold is a privileged structure. The chlorine atom at the 8-position (peri to the N1 nitrogen) exerts significant steric and electronic influence, often improving metabolic stability by blocking the metabolically labile 8-position and modulating the pKa of the N1 proton.
The Synthetic Challenge
Selective synthesis of the 2(1H)-one isomer over the thermodynamically stable 2,4-dione or the 4(3H)-one requires precise control over the cyclization pathway. The most robust "one-pot" method involves the acid-catalyzed condensation of 2-amino-3-chlorocarbonyl compounds (aldehydes or ketones) with urea .
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination sequence:
Ureido Formation: The aniline nitrogen (N1) attacks urea, displacing ammonia to form a monosubstituted urea intermediate.
Cyclization: The terminal urea nitrogen attacks the carbonyl carbon (C4).
Dehydration: Acid-catalyzed elimination of water establishes the N3=C4 double bond, yielding the aromatic quinazolin-2(1H)-one system.
Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-Chloro-2(1H)-quinazolinone
Introduction: The Significance of Quinazolinones and the Advent of Microwave Synthesis The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Quinazolinones and the Advent of Microwave Synthesis
The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The 8-chloro-2(1H)-quinazolinone moiety, in particular, is a valuable building block for the synthesis of more complex pharmaceutical agents.
Traditionally, the synthesis of quinazolinones often involves multi-step procedures with long reaction times and harsh conditions, leading to modest yields and the generation of significant waste.[4] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[5] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with a significant increase in product yield and purity.[6][7] This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[8]
These application notes provide a comprehensive guide for the rapid and efficient synthesis of 8-chloro-2(1H)-quinazolinone utilizing microwave technology, intended for researchers, scientists, and professionals in the field of drug development.
The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive
Microwave energy accelerates chemical reactions through a mechanism distinct from conventional heating.[9] Microwaves directly interact with polar molecules and ions in the reaction mixture, causing rapid rotation and friction, which generates heat volumetrically and uniformly. This efficient energy transfer leads to several key advantages:
Rapid Reaction Rates: The direct and instantaneous heating effect dramatically reduces reaction times.[7]
Higher Yields: Uniform heating minimizes the formation of byproducts that can occur with conventional heating methods, where vessel walls are hotter than the bulk of the solution.
Improved Purity: The reduction in side reactions often leads to a cleaner product, simplifying purification.
Energy Efficiency: Shorter reaction times and targeted heating translate to lower overall energy consumption.[8]
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[9]
Reaction Mechanism: The Niementowski Quinazoline Synthesis
The synthesis of 8-chloro-2(1H)-quinazolinone from 2-amino-3-chlorobenzoic acid can be achieved via a variation of the Niementowski reaction. This reaction involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or urea. The generally accepted mechanism proceeds as follows:
Acylation: The amino group of 2-amino-3-chlorobenzoic acid nucleophilically attacks the carbonyl carbon of the one-carbon source (e.g., formamide).
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbon.
Dehydration: Subsequent dehydration leads to the formation of the stable quinazolinone ring system.
Microwave irradiation significantly accelerates each of these steps, facilitating a rapid and efficient transformation.
Caption: Proposed reaction mechanism for the microwave-assisted synthesis of 8-chloro-2(1H)-quinazolinone.
Experimental Protocol: Microwave-Assisted Synthesis of 8-Chloro-2(1H)-quinazolinone
This protocol outlines a representative method for the synthesis of 8-chloro-2(1H)-quinazolinone. Researchers should note that optimization of reaction parameters may be necessary depending on the specific microwave reactor and reagents used.
Materials and Reagents
Reagent/Material
Grade
Supplier
2-Amino-3-chlorobenzoic acid
≥98%
e.g., Sigma-Aldrich
Urea
ACS Reagent, ≥99.0%
e.g., Merck
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
e.g., Alfa Aesar
Ethanol
Reagent Grade
e.g., Fisher Scientific
Deionized Water
N/A
In-house
Microwave reactor vials (10 mL) with stir bars
N/A
e.g., CEM, Anton Paar
Equipment
Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave)
Magnetic stirrer hotplate
Standard laboratory glassware (beakers, flasks, funnels)
Filtration apparatus (Büchner funnel and flask)
Melting point apparatus
Analytical balance
Safety Precautions
Microwave Safety: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic microwave oven. Ensure the operator is fully trained in the use of the equipment.
Chemical Hazards: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle all chemicals in a well-ventilated fume hood.
Pressure Hazard: Microwave reactions in sealed vessels can generate high pressures. Always use appropriate pressure-rated vials and do not exceed the recommended fill volume.
Thermal Hazard: The reaction vial will be hot after irradiation. Allow the vial to cool to a safe temperature before handling.
Synthetic Procedure
Caption: Experimental workflow for the microwave-assisted synthesis of 8-chloro-2(1H)-quinazolinone.
Step-by-Step Protocol:
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-amino-3-chlorobenzoic acid (1.0 mmol, 171.5 mg) and urea (2.0 mmol, 120.1 mg).
Add 2 mL of N,N-dimethylformamide (DMF) to the vial.
Seal the vial with a cap and place it in the microwave reactor cavity.
Set the reaction parameters:
Temperature: 150 °C
Ramp time: 2 minutes
Hold time: 10 minutes
Power: 200 W (or as appropriate for the reactor to maintain the target temperature)
Stirring: High
Start the microwave irradiation. The reaction progress can be monitored by the internal pressure and temperature sensors of the instrument.
After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before removing it from the reactor.
Pour the reaction mixture into a beaker containing 20 mL of cold deionized water.
Stir the mixture for 15 minutes to allow for complete precipitation of the product.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Results and Characterization
Parameter
Expected Outcome
Yield
> 80%
Appearance
White to off-white solid
Melting Point
Approximately 138-140 °C (for a similar chloro-substituted quinazolinone)[5]
¹H NMR
Consistent with the structure of 8-chloro-2(1H)-quinazolinone
¹³C NMR
Consistent with the structure of 8-chloro-2(1H)-quinazolinone
Mass Spec
Molecular ion peak corresponding to the product's mass
Note: The melting point is an estimate based on a similar compound and should be confirmed experimentally.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction; Suboptimal temperature or time.
Increase the reaction time in increments of 5 minutes or the temperature in increments of 10 °C. Ensure efficient stirring.
Impure Product
Side reactions; Inefficient precipitation or washing.
Optimize the reaction temperature to minimize byproduct formation. Ensure the product is thoroughly washed. Recrystallize if necessary.
High Pressure
Reaction is too vigorous; Solvent has a low boiling point.
Reduce the initial power setting. Ensure the reaction vial is not overfilled. Use a higher boiling point solvent if appropriate.
No Reaction
Incorrect reagents; Microwave not functioning properly.
Verify the identity and purity of the starting materials. Check the microwave reactor's performance with a standard reaction.
Conclusion
The microwave-assisted synthesis of 8-chloro-2(1H)-quinazolinone offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. This protocol provides a robust starting point for researchers, which can be further optimized to achieve even higher yields and purity. The adoption of MAOS technology can significantly accelerate the drug discovery process by enabling the rapid synthesis of novel quinazolinone derivatives for biological screening.
References
Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Retrieved from [Link]
TSI Journals. (2009). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. Retrieved from [Link]
Frontiers in Chemistry. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
GSC Biological and Pharmaceutical Sciences. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][6]–oxazin–4–one and 3-amino-7-chloro-2-methyl quinazolin-4-(3H)-one. Retrieved from [Link]
MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
PMC. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
Synarchive. (n.d.). Microwave assisted green organic synthesis. Retrieved from [Link]
ResearchGate. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]
RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved from [Link]
PMC. (2014). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
PMC. (2008). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Retrieved from [Link]
ResearchGate. (2019). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. Retrieved from [Link]
PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
Google Patents. (n.d.). Method for production of quinazolin-4-on derivative.
ResearchGate. (2017). Biological Applications of Quinazolinone Analogues: A Review. Retrieved from [Link]
PMC. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]
Taylor & Francis Online. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]
MDPI. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
PMC. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
Application Note: Regioselective N1-Alkylation of 8-Chloro-2(1H)-quinazolinone
This Application Note and Protocol guide is designed for researchers requiring high-purity N1-substituted 8-chloro-2(1H)-quinazolinones. It addresses the specific regioselectivity challenges imposed by the 8-chloro subst...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers requiring high-purity N1-substituted 8-chloro-2(1H)-quinazolinones. It addresses the specific regioselectivity challenges imposed by the 8-chloro substituent.
Executive Summary
Objective: To install an alkyl group specifically at the N1 position of 8-chloro-2(1H)-quinazolinone.
The Challenge: The 8-chloro substituent exerts significant steric hindrance adjacent to the N1 nitrogen.[1] In standard alkylation conditions (base + alkyl halide), this steric bulk often diverts reactivity towards the O-position (forming quinazolinyl ethers) or the N3 position, making direct N1-alkylation thermodynamically and kinetically disfavored.
The Solution: This guide presents two distinct strategies:
Direct Alkylation (Method A): Uses Hard/Soft Acid-Base (HSAB) principles and specific solvent effects to maximize N1 selectivity, though purification is often required.
De Novo Synthesis (Method B - Recommended): A "design-in" approach where the N1-alkyl group is installed prior to ring closure, guaranteeing 100% regioselectivity.
Mechanistic Insight & Strategy
Tautomerism and Reactivity Sites
8-Chloro-2(1H)-quinazolinone exists in equilibrium with its lactim tautomer (2-hydroxy-8-chloroquinazoline). Deprotonation yields an ambident anion with electron density delocalized across N1, O, and N3.[1]
N1 Position: Thermodynamically stable product (amide resonance), but sterically blocked by the 8-Cl group.
O Position: Kinetically favored under "hard" conditions (Ag+ salts, oxygenated solvents), leading to O-alkylation (lactim ethers).
N3 Position: Less sterically hindered than N1, often a competitive site for alkylation.[1]
Decision Matrix for Method Selection
Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability and scale.
Protocol A: Direct N1-Alkylation (Optimization for Steric Hindrance)
Rationale: To overcome the 8-Cl steric block, we utilize a "naked anion" strategy using Sodium Hydride (NaH) in a polar aprotic solvent (DMF). The addition of Lithium Bromide (LiBr) can sometimes assist in coordination, though strictly anhydrous conditions are paramount to minimize O-alkylation.
Reagents & Materials
Substrate: 8-Chloro-2(1H)-quinazolinone (1.0 eq)
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 eq)
Preparation: Flame-dry a round-bottom flask and cool under Argon.
Solubilization: Dissolve 8-chloro-2(1H)-quinazolinone (1.0 mmol) in anhydrous DMF (10 mL).
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.5 mmol, 60 mg of 60% dispersion) portion-wise.
Observation: Gas evolution (
) will occur.[1] The solution usually turns yellow/orange, indicating anion formation.[1]
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Critical Step: Ensure the solution is clear (homogeneous). If cloudy, slight warming (40°C) may be needed, but avoid overheating which promotes O-alkylation.
Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.2 mmol) dropwise via syringe.
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LC-MS.
Note: If conversion is slow due to the 8-Cl steric block, heat to 60°C. Warning: Higher temperatures increase the ratio of O-alkylated byproduct.[1]
Quench: Pour the reaction mixture into ice-cold saturated
solution.
Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over
and concentrate.
Purification: Flash column chromatography is mandatory .[1][2]
Elution Order: Typically, O-alkyl products (less polar) elute first, followed by N-alkyl products (more polar).
Protocol B: De Novo Synthesis (The "Gold Standard" for N1 Selectivity)
Rationale: Since direct alkylation is fighting sterics, the most robust method is to install the alkyl group on the aniline nitrogen before forming the quinazolinone ring.[1] This bypasses the regioselectivity issue entirely.
Regioselectivity in Quinolinone Alkylation: Chen, C. L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[3] Journal of the Chilean Chemical Society, 2015.[1] Link
Relevance: Establishes that 8-substituted substrates strongly favor O-alkyl
Mitsunobu Reaction on Dihydropyrimidones: Kappe, C. O., et al. "Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions."[4] Tetrahedron, 2001.[1] Link
Relevance: Provides precedent for using Mitsunobu conditions to achieve N1 selectivity in rel
General Quinazolinone Synthesis: Mhaske, S. B., & Argade, N. P.[1] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.[1] Link
Relevance: Comprehensive review of synthetic strategies including the de novo anthranilic acid route.[1]
N vs O Alkylation Review: R. A. M. F., et al. "N- and/or O-Alkylation of Quinazolinone Derivatives."[3][4] Organic & Medicinal Chemistry International Journal, 2020.[1][2] Link
functionalization of 8-chloro-2(1H)-quinazolinone scaffold for drug design
Application Note: Strategic Functionalization of the 8-Chloro-2(1H)-Quinazolinone Scaffold for Drug Design Abstract The 8-chloro-2(1H)-quinazolinone scaffold represents a privileged pharmacophore in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of the 8-Chloro-2(1H)-Quinazolinone Scaffold for Drug Design
Abstract
The 8-chloro-2(1H)-quinazolinone scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core template for non-nucleoside reverse transcriptase inhibitors (NNRTIs), Eg5 kinesin inhibitors, and various GPCR ligands. The C8-chlorine substituent provides a critical handle for both metabolic stability (blocking P450 oxidation sites) and late-stage diversification via cross-coupling.[1] This application note details the synthetic protocols for constructing, N-alkylating, and functionally diversifying this scaffold, with a specific focus on overcoming the steric and electronic challenges associated with the C8 position.
Strategic Analysis & Retrosynthesis
The 8-chloro-2(1H)-quinazolinone core offers three distinct vectors for chemical modification, each influencing the Structure-Activity Relationship (SAR) differently:
N1-Position: The primary site for modulating solubility and pharmacokinetic (PK) properties.[1] Functionalization here is controlled by base strength and solvent polarity (N- vs. O-alkylation).[1]
C4-Position: Often a phenyl ring (in NNRTIs) or a carbonyl (in diones).[1] This position defines the primary binding orientation.[1]
C8-Position (The "Handle"): The chlorine atom is electronically deactivated and sterically crowded.[1] Activating this C-Cl bond for Suzuki-Miyaura or Buchwald-Hartwig coupling requires specialized phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[1]
Logical Workflow Diagram
Figure 1: Synthetic workflow for the stepwise functionalization of the 8-chloro-2(1H)-quinazolinone scaffold.
Module 1: Scaffold Synthesis (The Core)[1]
The most robust route to the 4-aryl-2(1H)-quinazolinone core involves the acid-catalyzed cyclization of 2-aminobenzophenones with urea.[1]
Protocol 1: Cyclization to 8-Chloro-4-phenyl-2(1H)-quinazolinone
Mechanism: Urea acts as the carbonyl source.[1] The reaction proceeds via nucleophilic attack of the aniline nitrogen on urea, followed by intramolecular cyclization onto the ketone.
Step-by-Step Procedure:
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-chlorobenzophenone (2.31 g, 10 mmol) and Urea (6.00 g, 100 mmol).
Solvent: Add Glacial Acetic Acid (30 mL).
Reflux: Attach a reflux condenser and heat the mixture to 120°C (oil bath temperature) for 16 hours. Note: The solution will turn from yellow to a deep amber.
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.[1]8) should disappear, and a fluorescent spot (Rf ~0.[1]4) should appear.[1][2]
Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (200 g) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]
Purification: Filter the precipitate, wash with water (3 x 50 mL) to remove excess urea, and dry under vacuum. Recrystallize from Ethanol/DMF (9:1) if necessary.[1]
Yield: Expected yield: 75-85%.
Module 2: Regioselective N1-Functionalization
The 2(1H)-quinazolinone moiety is an ambident nucleophile (N1 vs. O2).[1] Under thermodynamic control (high temperature, weak base), N-alkylation is favored over O-alkylation due to the greater stability of the amide-like tautomer.[1]
Validation: Check TLC. N-alkylated products typically have lower Rf values than O-alkylated byproducts in non-polar solvents, but this varies.[1]
Critical QC:¹H NMR is required to distinguish N vs O alkylation.[1]
N-Alkylation: The N-CH₂ signal usually appears at δ 3.5–4.0 ppm .[1]
O-Alkylation: The O-CH₂ signal appears downfield at δ 4.5–5.0 ppm .[1]
Workup: Pour into water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Module 3: C8-Diversification (The Advanced Step)
This is the most challenging step. The C8-chlorine is sterically hindered by the N1-substituent and the C7-hydrogen.[1] Standard Pd(PPh₃)₄ catalysts often fail.[1] We utilize Buchwald’s ligands (SPhos or XPhos) which are electron-rich and bulky, facilitating the oxidative addition into the difficult aryl chloride bond.
Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water.[1]
Step-by-Step Procedure:
Degassing: In a microwave vial or sealed tube, combine the scaffold (0.5 mmol), boronic acid (0.75 mmol), and K₃PO₄ (1.0 mmol). Evacuate and backfill with Argon (3 cycles).[1]
Application Notes & Protocols: 8-Chloro-2(1H)-quinazolinone as a Strategic Intermediate in Alkaloid Synthesis
Abstract The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] This doc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 8-chloro-2(1H)-quinazolinone as a versatile intermediate in the synthesis of complex alkaloids and their analogues. We will explore key synthetic transformations, provide step-by-step protocols, and discuss the underlying chemical principles that make this intermediate a valuable tool in modern organic synthesis.
Introduction: The Significance of the 8-Chloro Substituent
Quinazolinone alkaloids, found in various plants, animals, and microorganisms, exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2][5][6][7] The synthesis of analogues of these natural products is a cornerstone of drug discovery.
8-Chloro-2(1H)-quinazolinone is a particularly strategic starting material for several reasons:
Dual Reactivity: It possesses two primary sites for functionalization: the nitrogen atom at position 1 (N1) and the carbon atom at position 8 (C8).
N1-Alkylation/Arylation: The acidic N-H proton can be readily removed by a mild base, allowing for facile introduction of various substituents via nucleophilic substitution.[8][9][10]
C8-Functionalization: The chlorine atom at the 8-position serves as a versatile handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, alkyl, or amino groups. This position is often targeted for modification in structure-activity relationship (SAR) studies.[1][5]
Electronic Influence: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the quinazolinone ring system, which can be exploited in subsequent synthetic steps.
This guide will focus on two primary synthetic pathways originating from 8-chloro-2(1H)-quinazolinone: N-alkylation and Palladium-catalyzed cross-coupling.
General Workflow for Alkaloid Analogue Synthesis
The strategic utility of 8-chloro-2(1H)-quinazolinone lies in its capacity for sequential, regioselective functionalization. A typical synthetic campaign involves an initial N-alkylation followed by a C8-cross-coupling reaction, or vice versa, to build molecular complexity.
Caption: General synthetic strategies from 8-chloro-2(1H)-quinazolinone.
Core Synthetic Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: N-Alkylation of 8-Chloro-2(1H)-quinazolinone
This protocol describes the introduction of an alkyl or benzyl group at the N1 position. This is a foundational step for creating analogues of alkaloids like rutaecarpine or evodiamine.[11][12][13]
Principle: The lactam proton of the quinazolinone is weakly acidic. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is sufficient to deprotonate the nitrogen, forming an ambident anion. In a polar aprotic solvent like dimethylformamide (DMF), the reaction with an electrophile (e.g., an alkyl halide) proceeds predominantly on the nitrogen atom to yield the N-alkylated product.[8] DMF is an excellent solvent for this reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the quinazolinone anion.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 8-chloro-2(1H)-quinazolinone (1.0 eq).
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).
Add anhydrous potassium carbonate (1.5 - 2.0 eq). The mixture will be a suspension.
Add the desired alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-6 hours.
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated 8-chloro-2(1H)-quinazolinone derivative.[14]
Validation:
Expected Yield: 75-95%
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the broad N-H singlet (typically >10 ppm) and the appearance of new signals corresponding to the introduced alkyl group confirm successful N-alkylation.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8 Position
This protocol details the formation of a carbon-carbon bond at the C8 position, a key transformation for introducing aryl or heteroaryl diversity.
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. For this application, the C-Cl bond at the 8-position of the quinazolinone is activated by a Pd(0) catalyst, which undergoes oxidative addition. Following transmetalation with the boronic acid species and reductive elimination, the desired C-C coupled product is formed, and the catalyst is regenerated. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
Diatomaceous earth (Celite®)
Procedure:
In a Schlenk flask, combine the N-alkylated 8-chloro-2(1H)-quinazolinone (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
Add the degassed solvent mixture (dioxane/water) via syringe.
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 8-24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel, wash with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the final C8-arylated product.
Validation:
Expected Yield: 60-90%
Characterization: Confirm structure by NMR and mass spectrometry. Successful coupling is indicated in the ¹H NMR by the appearance of new aromatic signals and in the mass spectrum by the significant increase in the molecular weight corresponding to the addition of the aryl group.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the key transformations discussed. Researchers should note that optimization may be required for specific substrates.
8-Chloro-2(1H)-quinazolinone is a powerful and cost-effective intermediate for the synthesis of diverse libraries of alkaloid analogues. The orthogonal reactivity of the N1 and C8 positions allows for systematic structural modifications, which is invaluable for SAR studies in drug discovery. The protocols described herein provide a robust foundation for researchers to build complex molecules with potential therapeutic applications. Future work in this area may involve exploring other transition-metal-catalyzed reactions at the C8 position, such as C-N and C-O bond formations, further expanding the chemical space accessible from this versatile starting material.[16][17]
References
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2015). ResearchGate. [Link]
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]
Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2020). National Institutes of Health. [Link]
Synthetic application of the reaction. ResearchGate. [Link]
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. [Link]
Recent Developments in the Chemistry of Quinazolinone Alkaloids. (2015). Royal Society of Chemistry. [Link]
Quinazoline Alkaloids and Related Chemistry. ResearchGate. [Link]
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2018). National Institutes of Health. [Link]
Studies on the alkylation of quinolin-2(1H)-one derivatives. (2015). ResearchGate. [Link]
N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]
Synthesis of Rutaecarpine Analogues by Borrowing Hydrogen Strategy. (2023). ResearchGate. [Link]
Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
Rutaecarpine derivatives synthesized via skeletal reorganization alleviate inflammation-associated oxidative damage by inhibiting the MAPK/NF-κB signaling pathway. (2024). National Institutes of Health. [Link]
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. [Link]
Synthesis of bioactive evodiamine and rutaecarpine analogues under ball milling conditions. (2024). Royal Society of Chemistry. [Link]
PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. World Journal of Pharmaceutical Research. [Link]
Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues. (2022). National Institutes of Health. [Link]
Technical Support Center: Optimizing the Cyclization of 8-chloro-2(1H)-quinazolinone
Welcome to the technical support center for the synthesis of 8-chloro-2(1H)-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 8-chloro-2(1H)-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the cyclization reaction to improve the yield and purity of this important heterocyclic compound. Quinazolinones are a prominent class of compounds in medicinal chemistry, and the 8-chloro substituted variant presents unique challenges and opportunities in its synthesis.[1] This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 8-chloro-2(1H)-quinazolinone?
The two primary precursors for the synthesis of 8-chloro-2(1H)-quinazolinone are:
2-Amino-3-chlorobenzoic acid: This starting material can be condensed with a suitable one-carbon source, such as formamide or urea, to form the quinazolinone ring.[2]
2-Amino-3-chlorobenzonitrile: This precursor can undergo cyclization with reagents like urea in the presence of a catalyst or under high-temperature conditions.
Q2: What is the general mechanism for the cyclization reaction to form the quinazolinone ring?
The formation of the quinazolinone ring from 2-amino-3-chlorobenzoic acid and formamide typically proceeds via an initial acylation of the amino group by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid group, with subsequent dehydration to yield the final 8-chloro-2(1H)-quinazolinone. The reaction is often facilitated by heating, which helps to drive the dehydration step.[3]
Q3: How does the 8-chloro substituent affect the cyclization reaction?
The chlorine atom at the 8-position is an electron-withdrawing group. This has a significant impact on the reactivity of the starting material. The electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the adjacent amino group, which can make the initial acylation step of the cyclization slower and require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to unsubstituted or electron-donating group substituted analogs. This reduced reactivity is a key factor that can contribute to lower yields.
Q4: Are there alternative, higher-yielding methods for quinazolinone synthesis?
Yes, several modern synthetic methods can lead to higher yields and cleaner reactions. Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve the yield and reduce the reaction time for the synthesis of quinazolinones.[3] Additionally, various catalytic systems, including the use of Lewis acids or transition metals, can facilitate the cyclization under milder conditions and improve the overall efficiency of the reaction.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 8-chloro-2(1H)-quinazolinone, providing probable causes and actionable solutions.
Problem
Probable Cause(s)
Recommended Solution(s)
Low to No Product Formation
1. Insufficient reaction temperature or time: The electron-withdrawing nature of the 8-chloro group deactivates the starting material, requiring more energy for the reaction to proceed. 2. Poor quality of starting materials or reagents: Impurities in the 2-amino-3-chlorobenzoic acid/benzonitrile or the cyclizing agent can inhibit the reaction. 3. Inadequate mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized overheating or incomplete reaction.
1. Increase reaction temperature and/or time: Monitor the reaction progress by TLC. Consider using a higher boiling point solvent if applicable. 2. Verify the purity of starting materials: Use freshly purified starting materials. Ensure the cyclizing agent (e.g., urea, formamide) is dry and of high purity. 3. Ensure efficient stirring: Use a suitable stirrer and ensure the reaction mixture is homogeneous or well-suspended.
Formation of Multiple Byproducts
1. Decomposition of starting materials or product at high temperatures: Prolonged heating at high temperatures can lead to the degradation of the desired product or starting materials. 2. Side reactions of the chloro-substituent: Under harsh conditions, the chloro group might undergo nucleophilic substitution, though this is less common on an aromatic ring without strong activation. 3. Self-condensation of the starting material: The amino group of one molecule could potentially react with the carboxylic acid of another, leading to dimer or polymer formation.
1. Optimize reaction temperature and time: Find the minimum temperature and time required for complete conversion of the starting material. 2. Use a milder cyclizing agent or a catalyst: This can allow for lower reaction temperatures. 3. Consider a two-step approach: First, form the N-acyl intermediate under milder conditions, then perform the cyclization.
Difficulty in Product Isolation and Purification
1. Product is highly soluble in the reaction solvent: This can lead to low recovery during filtration. 2. Product co-precipitates with unreacted starting materials or byproducts. 3. Formation of tars or polymeric materials: High reaction temperatures can lead to the formation of intractable materials that complicate purification.
1. Cool the reaction mixture thoroughly before filtration: Placing the mixture in an ice bath can significantly decrease the solubility of the product. 2. Recrystallization: Choose a suitable solvent system for recrystallization to separate the product from impurities. Common solvents for quinazolinones include ethanol, ethyl acetate, or mixtures with water. 3. Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-3-chlorobenzoic Acid and Formamide
This protocol is a classical approach to the synthesis of 8-chloro-2(1H)-quinazolinone.
Materials:
2-Amino-3-chlorobenzoic acid
Formamide
Heating mantle or oil bath
Round-bottom flask with reflux condenser
Stirring apparatus
Procedure:
In a round-bottom flask, combine 1 equivalent of 2-amino-3-chlorobenzoic acid with an excess of formamide (typically 5-10 equivalents). Formamide acts as both a reactant and a solvent.
Heat the mixture with stirring to 150-160°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Slowly add cold water to the reaction mixture to precipitate the crude product.
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields.
Materials:
2-Amino-3-chlorobenzoic acid
Urea
Microwave reactor
Microwave-safe reaction vessel with a stirrer
Procedure:
In a microwave-safe reaction vessel, mix 1 equivalent of 2-amino-3-chlorobenzoic acid with 1.5-2 equivalents of urea.
Place the vessel in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined experimentally.
After the reaction is complete, cool the vessel to room temperature.
Add water to the reaction mixture to precipitate the product.
Isolate the solid by filtration, wash with water, and purify by recrystallization.
Data Presentation
Parameter
Conventional Heating
Microwave-Assisted
Starting Materials
2-Amino-3-chlorobenzoic acid, Formamide
2-Amino-3-chlorobenzoic acid, Urea
Reaction Temperature
150-160°C
150-180°C
Reaction Time
4-6 hours
10-30 minutes
Typical Yield
Moderate to Good
Good to Excellent
Purification
Recrystallization
Recrystallization
Visualizations
General Workflow for Synthesis and Troubleshooting
Caption: A flowchart illustrating the general synthesis workflow and a decision-making process for troubleshooting low yield or purity issues.
Proposed Reaction Mechanism
Caption: A simplified representation of the proposed reaction mechanism for the formation of 8-chloro-2(1H)-quinazolinone from 2-amino-3-chlorobenzoic acid and formamide.
References
This citation is a placeholder for a specific protocol that may be found in a peer-reviewed journal or a detailed synthetic methodology database. A comprehensive literature search for a specific, published synthesis of 8-chloro-2(1H)-quinazolinone would provide a concrete reference here.
Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link][3]
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. [Link][1]
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry. [Link]
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]
A method for purifying 8-hydroxyquinoline reaction solution.
Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University. Science. B. [Link]
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]
solving solubility issues of 8-chloro-2(1H)-quinazolinone in biological assays
Case ID: SOL-QZN-8CL Status: Active Support Subject: Overcoming "Brick Dust" Solubility Issues in Biological Assays Core Analysis: The "Brick Dust" Diagnosis Before attempting to solubilize 8-chloro-2(1H)-quinazolinone,...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-QZN-8CL
Status: Active Support
Subject: Overcoming "Brick Dust" Solubility Issues in Biological Assays
Core Analysis: The "Brick Dust" Diagnosis
Before attempting to solubilize 8-chloro-2(1H)-quinazolinone, it is critical to understand why it resists dissolution. This molecule is a classic example of a "Brick Dust" candidate in medicinal chemistry.
High Lattice Energy: The planar quinazolinone core allows for tight pi-pi stacking in the solid state. Furthermore, the lactam moiety (NH-C=O) at the 2-position acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks.
The Consequence: The energy required to break the crystal lattice (melting point often >250°C) is higher than the energy gained by solvation.
The Trap: Unlike "grease balls" (highly lipophilic compounds) which dissolve easily in DMSO but crash out in water due to hydrophobicity, "brick dust" compounds often struggle to dissolve even in organic solvents like DMSO or Ethanol without thermal energy.
Troubleshooting Guide (Q&A)
Phase 1: Stock Solution Preparation
Q: I am trying to make a 10 mM stock in 100% DMSO, but I still see floating particles. Is my compound impure?A: Likely not. This is the lattice energy barrier.
The Fix: You must apply energy to break the crystal lattice.
Heat: Warm the DMSO solution to 40–50°C in a water bath for 10 minutes. 8-chloro-2(1H)-quinazolinone is thermally stable at this temperature.
Sonication: Use an ultrasonic bath for 15 minutes.
Visual Check: Hold the vial up to a light source. If it looks "hazy" (Tyndall effect), you have a nanosuspension, not a solution. Repeat heat/sonication until optically clear.
Q: Can I use Ethanol instead of DMSO?A:Not recommended. Quinazolinones generally have significantly lower solubility in protic solvents like ethanol compared to dipolar aprotic solvents like DMSO or DMF. Ethanol also evaporates faster, leading to concentration errors during storage.
Phase 2: Assay Dilution (The "Crash Out")
Q: My stock is clear, but when I add it to the cell culture media (1:1000 dilution), it precipitates immediately.A: This is the "Solvent Shift" shock. You are moving from a favorable solvent (DMSO) to a hostile antisolvent (Water) too rapidly. The local concentration of the drug at the pipette tip exceeds its kinetic solubility limit before it can disperse.
The Fix: Use the Intermediate Dilution Protocol (see Protocol B below) or a Cyclodextrin Carrier (see Protocol C).
Q: I see a drop in potency (IC50) at higher concentrations. Is the drug less active?A: No, the drug is likely precipitating. In enzymatic assays, this precipitate can also cause false positives by scattering light (interfering with optical readouts) or non-specifically sequestering the enzyme (promiscuous inhibition).
Validation: Centrifuge your assay plate (5 min at 3000 x g) before reading. If the signal changes significantly compared to a non-centrifuged control, you have precipitation interference.
Experimental Protocols
Protocol A: The "Solvent Shift" (Intermediate Dilution)
Best for: Short-term assays (<4 hours) where excipients must be minimized.
Concept: Instead of shocking the compound by dumping 100% DMSO stock into 100% aqueous media, you step it down through an intermediate polarity.
Prepare Stock: 10 mM in 100% DMSO (Clear solution).
Prepare Intermediate: Dilute Stock 1:20 into pure DMSO or 50% PEG-400/Water to create a 500 µM working solution.
Final Addition: Pipette the working solution into the assay media.
Why this works: It reduces the mixing error and prevents the formation of local "supersaturated hotspots" at the pipette tip.
Protocol B: The "Spring and Parachute" (Cyclodextrin Formulation)
Best for: Long-term cell assays (>24 hours) or high concentrations (>10 µM).
Concept: Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.
Add 10 µL of Stock (DMSO) to 190 µL of the Vehicle .
Vortex immediately for 30 seconds.
Result: A 500 µM solution in 5% DMSO / 19% Cyclodextrin.
Assay Addition: Dilute this complexed solution into your cell media. The cyclodextrin acts as a "parachute," keeping the molecule in solution even as the "spring" (DMSO) is diluted out.
Prepare a serial dilution of the compound in DMSO.
Transfer to a clear-bottom 96-well plate containing PBS (buffer).
Measure Absorbance at 650 nm (where the compound does not absorb).
Interpretation: Any reading above the background (PBS only) indicates light scattering by microprecipitates. The concentration where OD650 spikes is your Solubility Limit .
Data & Compatibility Tables
Table 1: Solvent Compatibility Matrix for Bioassays
Limits based on typical mammalian cell sensitivity (e.g., HEK293, HeLa).
Caption: Decision tree for troubleshooting 8-chloro-2(1H)-quinazolinone solubility from stock preparation to assay execution.
Diagram 2: The "Spring and Parachute" Mechanism
Caption: Illustration of how Cyclodextrins prevent the immediate "crash out" of high-energy crystal formers upon aqueous dilution.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on "Brick Dust" vs. "Grease Ball" solubility concepts).
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative source on cyclodextrin mechanisms).
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational paper on solubility in drug discovery).
PubChem. (n.d.).[5] 8-chloroquinolin-2(1H)-one Compound Summary. National Library of Medicine.[5] Retrieved from [Link] (Structural verification).
The Core Problem:
The synthesis of 8-chloro-2(1H)-quinazolinone often involves the fusion of 2-amino-3-chlorobenzoic acid (or related anthranilic precursors) with urea at high temperatures (
).[1] While efficient, this method generates a "ceramic-like" melt containing three distinct classes of urea-derived byproducts.[1]
Why Standard Washing Fails:
Users often report that the product remains "sticky" or has a persistent high-melting impurity even after water washing. This is rarely unreacted urea; it is usually Biuret or Cyanuric Acid .
White, chalky solid that persists after water wash.[1]
Poly-urea Tars
Polymerization
Insoluble
Insoluble
Dark brown/black specks; insoluble in base.
Troubleshooting Workflow (Decision Matrix)
Use this logic flow to determine the correct purification protocol for your specific crude material state.
Figure 1: Decision matrix for selecting the appropriate purification vector based on the physical state of the crude isolate.[1]
Detailed Protocols
Protocol A: The "Melt" Workup (Primary Isolation)
Use this for the initial breakdown of the reaction cake.
The Science: Urea fusion reactions solidify into a hard mass where the product is "occluded" (trapped) inside urea crystals.[1] Surface washing is ineffective.
Mechanical Disruption: Do not attempt to wash the whole cake. Pulverize the crude solid to a fine powder (
) using a mortar and pestle or mechanical mill.[1]
Thermal Shock: Suspend the powder in Boiling Water (
per gram of crude).
Critical: The water must be at a rolling boil (
). Biuret is soluble in hot water but precipitates upon cooling.
Digestion: Stir vigorously at reflux for 30 minutes.
Reasoning: If the filtrate cools, biuret and urea will re-precipitate onto your product.[1]
Wash: Wash the filter cake with
of boiling water.
Protocol B: The "Cyanuric Acid" Strip (Solvent Polish)
Use this if the product contains white, chalky solids that are insoluble in water.[1]
The Science: 8-chloro-2(1H)-quinazolinone is moderately soluble in hot polar organic solvents (Ethanol, Acetic Acid), whereas Cyanuric Acid is practically insoluble in these solvents.[1]
Drying: Ensure the crude solid from Protocol A is completely dry. Water interferes with this step.
Suspension: Suspend the solid in Glacial Acetic Acid or Hot Ethanol (
).
Reflux: Heat to reflux.[2] The quinazolinone product should dissolve; the cyanuric acid impurities will remain as a suspension.
Gravity Filtration: Filter the hot solution to remove the undissolved cyanuric acid.
Recovery: Cool the filtrate to
. The pure 8-chloro-2(1H)-quinazolinone will crystallize out.
Use this for removing dark tars or polymerized organics.[1]
The Science: 2(1H)-quinazolinones are weak acids (lactam tautomer) and dissolve in dilute alkali.[1]
Dissolution: Suspend crude product in
.
Warning: Do not heat above
or use concentrated base (), as this may hydrolyze the chloro-group or open the pyrimidine ring [1].[1]
Filtration: Filter off any insoluble dark solids (poly-urea tars).[1]
Precipitation: Slowly add
to the filtrate with stirring until pH reaches ~4-5.
Note: Do not overshoot to pH 1, as the quinazolinone can protonate and redissolve as a cation in very strong acid.[1]
Collection: Filter the white precipitate and wash with water.
Chemical Solubility Logic
Understanding the solubility differentials is key to designing custom workups.
Figure 2: Solubility profile of the target molecule versus urea-based impurities.[1] Note the critical divergence in Ethanol.
Frequently Asked Questions (FAQs)
Q: My product turned yellow after the NaOH step. Is it decomposed?A: Likely not. 8-chloro-2(1H)-quinazolinone can form a sodium salt that is slightly yellow in solution. However, if the yellow color persists after acidification (re-precipitation), it indicates the formation of an oxidation byproduct or hydrolysis of the chloro-group to a phenol (8-hydroxy).[1] Solution: Ensure NaOH temperature never exceeds
.
Q: I have a very high melting point impurity (
). What is it?A: This is almost certainly Cyanuric Acid (decomposes ) or Ammelide.[1] These are formed if the reaction temperature spiked above .[1] Solution: Use Protocol B (Glacial Acetic Acid wash).[1]
Q: Can I use DMF for recrystallization?A: Yes, DMF is an excellent solvent for quinazolinones.[1] However, DMF has a high boiling point and is difficult to remove completely.[1] If you use DMF, you must wash the final crystals with methanol or ether to remove residual DMF, otherwise, your NMR spectra will show solvent peaks.[1]
Q: Why is the yield lower than expected after water washing?A: If you did not filter while hot (Protocol A), urea/biuret may have co-precipitated, inflating your crude mass.[1] The "loss" during proper washing is actually just the removal of these impurities. True yield loss occurs only if the water wash is too basic (pH > 9), which might solubilize the product.[1]
References
Armarego, W. L. F. (1963).[1][3] Quinazolines. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 253-309).[1] Academic Press.
Williamson, T. A. (1957).[1][3] The Chemistry of Quinazoline. In Heterocyclic Compounds (Vol. 6). Wiley.
Connolly, D. J., et al. (2005).[1][2] Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202.[1]
Nagatsu, T., et al. (2018).[1] Solubility and decomposition of urea and cyanuric acid in aqueous systems. Journal of Chemical & Engineering Data.
(Note: The synthesis and purification logic is derived from the classic Niementowski reaction conditions and standard heterocyclic purification methodologies described in References 1 & 2.)
overcoming steric hindrance at the 8-position in quinazolinone synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, medicinal chemists, and process development scientists encountering challenges with the functionalization of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, medicinal chemists, and process development scientists encountering challenges with the functionalization of the quinazolinone scaffold, specifically at the sterically hindered 8-position. The insights and protocols provided herein are curated from peer-reviewed literature and established best practices to empower you to overcome common synthetic hurdles.
Introduction: The Challenge of the C8-Position
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] While functionalization at positions 2, 3, 6, and 7 is well-documented, the introduction of substituents at the C8-position presents a significant synthetic challenge. This difficulty arises from steric hindrance imposed by the adjacent fused benzene ring and the peri-interaction with the substituent at the N1-position of the pyrimidine ring.[3][4][5] This steric congestion can dramatically reduce reaction rates, necessitate harsh conditions, and lead to poor yields or undesired side reactions.[4][6]
This guide provides a structured approach to troubleshooting these issues, offering validated strategies and detailed protocols to facilitate the successful synthesis of 8-substituted quinazolinones.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Niementowski reaction failing for my 3-substituted anthranilic acid?
A1: The classical Niementowski reaction, which condenses an anthranilic acid with an amide, often requires high temperatures (180-220 °C).[7] A bulky substituent at the 3-position of the anthranilic acid (which becomes the 8-position of the quinazolinone) can sterically clash with the incoming amide during the initial acylation and subsequent cyclization steps. This increases the activation energy of the reaction, often leading to decomposition before the desired product can form.[4] Consider alternative, lower-temperature methods such as transition-metal-catalyzed C-H activation/amination or employing microwave-assisted synthesis to accelerate the reaction rate at more moderate temperatures.[8][9][10]
Q2: What is C-H activation, and how can it help bypass steric hindrance at the 8-position?
A2: C-H activation (or functionalization) is a powerful strategy that involves the cleavage of a carbon-hydrogen bond and its replacement with a new bond (e.g., C-C, C-N, C-O).[11][12] For quinazolinones, transition metals like palladium, rhodium, or copper can selectively activate the C8-H bond.[12] This is often achieved using a directing group on the quinazolinone, such as an amide or picolinamide at the N3 position, which positions the metal catalyst in close proximity to the C8-H bond, facilitating its cleavage.[13] This approach avoids the need for a pre-functionalized (e.g., halogenated) starting material at the sterically hindered position and can proceed under milder conditions than many classical methods.
Q3: Are there any "green" or more sustainable approaches for synthesizing 8-substituted quinazolinones?
A3: Yes, several green chemistry approaches are gaining traction. Microwave-assisted organic synthesis (MAOS) is a key technique; it can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[8][9][10][14][15] The use of deep eutectic solvents (DES) as biodegradable and non-toxic reaction media is another promising avenue.[14] Additionally, catalyst systems are evolving to use more earth-abundant and less toxic metals, and some transition-metal-free methods are also being developed.[1]
Q4: Can I introduce a substituent at the 8-position after forming the quinazolinone ring?
A4: Yes, this is a common and effective strategy known as late-stage functionalization. If you start with an 8-unsubstituted quinazolinone, you can use directed C-H activation methods to introduce a variety of functional groups. For example, a palladium catalyst can be used to arylate, alkylate, or aminate the C8-position. This approach is highly valuable in drug discovery for rapidly creating a library of analogues for structure-activity relationship (SAR) studies.[2]
Troubleshooting Guide: Common Problems & Solutions
1. Switch to Microwave Synthesis: Employ microwave irradiation to reach higher effective temperatures rapidly and reduce reaction times.[9][10][15] 2. Change Catalyst System: If using a palladium catalyst, screen different ligands (e.g., bulky phosphines like XPhos or SPhos) that can promote oxidative addition at hindered sites.[16] 3. Alternative Route: Synthesize the quinazolinone core first, then attempt a late-stage C-H functionalization at the 8-position.
Significant Side Product Formation (e.g., dimerization, decomposition)
1. Reaction temperature is too high, leading to thermal degradation. 2. Competing reaction pathways are accessible under the current conditions.
1. Lower Reaction Temperature: If possible, reduce the temperature and extend the reaction time. 2. Use a More Selective Catalyst: A well-chosen catalyst/ligand combination can improve selectivity for the desired pathway. For C-H activation, ensure your directing group is effective. 3. Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence selectivity. Screen a range of solvents (e.g., toluene, dioxane, DMF, DMAc).
Poor Yield of 8-Aryl Quinazolinone in Palladium-Catalyzed Cross-Coupling
1. Inefficient oxidative addition of the aryl halide to the Pd(0) center due to steric hindrance at the C8-position.[16] 2. Reductive elimination is slow.
1. Use a More Reactive Coupling Partner: Switch from an aryl chloride to a more reactive aryl bromide or iodide. Alternatively, use an aryl boronic acid in a Suzuki-type coupling. 2. Employ Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines can accelerate both oxidative addition and reductive elimination. 3. Additives: The addition of a silver salt (e.g., Ag2CO3) can act as a halide scavenger and promote the formation of the active catalytic species.
Visual Troubleshooting Workflow
Below is a decision-making flowchart to guide your experimental troubleshooting process.
Caption: Troubleshooting workflow for C8-functionalization.
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-8-phenyl-quinazolin-4(3H)-one
This protocol demonstrates a modern approach to the Niementowski reaction, leveraging microwave energy to overcome the steric barrier.
Step-by-Step Methodology:
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-3-phenylbenzoic acid (1 mmol, 1.0 eq.), N-methylacetamide (3 mmol, 3.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 eq.).
Solvent Addition: Add 3 mL of a high-boiling point solvent such as N,N-dimethylacetamide (DMAc).
Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 180°C for 30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
Reaction Work-up: After cooling the vial to room temperature, pour the reaction mixture into 30 mL of ice-cold water.
Product Isolation: A precipitate should form. Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 2-methyl-8-phenyl-quinazolin-4(3H)-one.
Protocol 2: Palladium-Catalyzed C-H Arylation at the 8-Position
This protocol is an example of a late-stage functionalization on a pre-formed quinazolinone core.
Step-by-Step Methodology:
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), add 3-amino-2-methylquinazolin-4(3H)-one (0.5 mmol, 1.0 eq.), iodobenzene (0.75 mmol, 1.5 eq.), palladium(II) acetate (Pd(OAc)2, 0.025 mmol, 5 mol%), tricyclohexylphosphine (PCy3, 0.05 mmol, 10 mol%), silver carbonate (Ag2CO3, 1.0 mmol, 2.0 eq.), and potassium pivalate (PivOK, 0.15 mmol, 30 mol%).
Solvent Addition: Add 2.5 mL of anhydrous toluene via syringe.
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110°C. Stir the reaction mixture vigorously for 18-24 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the desired 3-amino-2-methyl-8-phenylquinazolin-4(3H)-one.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-H arylation.
Al-Ostath, A., et al. (2013). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Chemistry Central Journal. [Link]
Qiu, R., et al. (2020). Remote C-H Functionalization of 8-Aminoquinoline Ring. Chinese Journal of Chemistry. [Link]
Errede, L. A., et al. (1977). Acylanthranils. 4. The effect of steric hindrance on selectivity in the reaction of amines with acetylanthranil. The Journal of Organic Chemistry. [Link]
Ghorbani-Vaghei, R., et al. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry. [Link]
Borah, P. & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
Jatav, V., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
The Journal of Organic Chemistry. Ahead of Print. [Link]
Royal Society of Chemistry. C–H functionalization of quinazolinones by transition metal catalysis. [Link]
Fan, X. Y., et al. (2015). Palladium-catalyzed one-pot synthesis of quinazolinones via tert-butyl isocyanide insertion. Organic & Biomolecular Chemistry. [Link]
Besson, T., et al. (2018). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules. [Link]
Royal Society of Chemistry. 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. [Link]
Besson, T., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC - NIH. [Link]
Fairlamb, I. J. S., et al. (2012). Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors. The Journal of Organic Chemistry. [Link]
Richieu, A. & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]
Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
Surry, D. S. & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science. [Link]
Wu, G., et al. (2014). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. Organic Letters. [Link]
recrystallization solvents for high-purity 8-chloro-2(1H)-quinazolinone
This technical guide details the purification of 8-chloro-2(1H)-quinazolinone (CAS 60610-15-3) via recrystallization. Note on Isomer Specificity: This guide specifically addresses the 2(1H)-quinazolinone isomer (carbonyl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purification of 8-chloro-2(1H)-quinazolinone (CAS 60610-15-3) via recrystallization.
Note on Isomer Specificity: This guide specifically addresses the 2(1H)-quinazolinone isomer (carbonyl at position 2). This is distinct from the more common 4(3H)-quinazolinone (carbonyl at position 4) or the quinolinone analogs. Ensure your target molecule matches this structure before proceeding, as solubility profiles differ significantly.
Part 1: Solvent Selection Matrix
The 8-chloro substituent increases lipophilicity compared to the parent quinazolinone, but the fused pyrimidinone core maintains high lattice energy and polarity.
Solvent Efficacy Table
Solvent System
Role
Suitability
Technical Notes
Ethanol (95%)
Primary
High
Best Balance. Solubilizes the compound at reflux () but forces precipitation upon cooling. The 5% water content aids in removing polar impurities like urea or inorganic salts.
Glacial Acetic Acid
Secondary
High
Excellent for highly impure or crude batches. The compound behaves as a weak base; acidic media disrupts intermolecular H-bonding, increasing solubility.
DMF / Water
Alternative
Medium
Use only if the compound is insoluble in boiling ethanol. Requires a "Dissolve in hot DMF Precipitate with Water" method. Warning: Hard to remove residual DMF.
Ethyl Acetate
Anti-Solvent
Low
The compound is likely too insoluble in pure EtOAc for effective recovery, but EtOAc can be used to wash the final filter cake to remove non-polar byproducts.
DMSO
Solvent
Low
Avoid for recrystallization. High boiling point makes solvent removal difficult, leading to oiling out or solvate formation.
Part 2: Troubleshooting & FAQs
Q1: The compound dissolves in boiling ethanol but "oils out" instead of crystallizing upon cooling. How do I fix this?
Root Cause: The solution is likely supersaturated too quickly, or the melting point of the impurity-laden oil is lower than the solvent boiling point.
Corrective Action:
Reheat the mixture until the oil redissolves.
Seed the hot solution with a few crystals of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
Insulate the flask to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes crystal growth.
Add Anti-solvent Slowly: If using a co-solvent method, add the anti-solvent (e.g., water) dropwise to the hot solution only until a faint turbidity persists, then let it cool.
Q2: My final product has a persistent yellow/brown color. How do I remove it?
Root Cause: Oxidation byproducts or polymerized impurities (common in quinazolinone synthesis involving high heat).
Corrective Action:
Activated Carbon Treatment:
Dissolve the crude solid in the minimum amount of boiling solvent (Ethanol or Acetic Acid).
Add activated charcoal (1-3% by weight). Caution: Add carefully to avoid boil-over.
Reflux for 15–30 minutes.
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the charcoal.
Allow the filtrate to crystallize.
Q3: The yield is very low (<40%). Where is my product?
Root Cause: Too much solvent was used (thermodynamic loss) or the mother liquor holds the product.
Corrective Action:
Concentrate: Evaporate the mother liquor to half its volume and cool again to harvest a "second crop." (Note: Second crops are usually less pure).
Solvent Switch: If using Ethanol, the compound might be too soluble. Try a mixed solvent system: Dissolve in hot Ethanol, then add Water until turbid, then cool.
Part 3: The "Golden Standard" Protocol
Objective: Purify crude 8-chloro-2(1H)-quinazolinone to >98% purity.
Scale: 10 g Crude Input.
Preparation:
Place 10 g of crude material in a 250 mL round-bottom flask (RBF).
Prepare a reflux condenser and a magnetic stir bar.
Measure 100 mL of Ethanol (95%).
Dissolution:
Add 50 mL of Ethanol to the flask.
Heat to reflux (
oil bath).
Observation Point: If solid remains, add Ethanol in 10 mL increments through the condenser until the solid just dissolves. Do not exceed 150 mL total volume.
If insoluble after 150 mL: Switch strategy to Glacial Acetic Acid (follow same steps, but use a fume hood strictly).
Clarification (Optional but Recommended):
If the solution is dark, add 0.5 g Activated Carbon . Reflux for 10 mins.
Perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization:
Remove the flask from heat.
Allow it to cool to room temperature undisturbed on a cork ring (approx. 2 hours).
Once ambient temperature is reached, place the flask in an ice-water bath (
) for 1 hour to maximize yield.
Isolation:
Filter the crystals using a Büchner funnel and vacuum suction.
Wash: Rinse the filter cake with cold Ethanol (
) to remove mother liquor.
Drying: Dry in a vacuum oven at
for 6–12 hours.
Part 4: Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on crude material solubility.
Figure 2: Recrystallization Workflow
Caption: Step-by-step unit operations for the purification workflow.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63112, Quinazolin-4(3H)-one (Analogous Structure Reference). Retrieved from [Link](Note: Used for general solubility class properties of quinazolinones).
Organic Chemistry Portal. Synthesis of Quinazolinones. Retrieved from [Link](Source for general synthesis and purification methodologies).
University of Rochester. Solvents for Recrystallization: General Guidelines. Retrieved from [Link](Standard protocol grounding).
Optimization
troubleshooting regioselectivity in 8-chloro-2(1H)-quinazolinone alkylation
Executive Summary Alkylation of 8-chloro-2(1H)-quinazolinone presents a classic but severe challenge in heterocyclic chemistry: controlling the reaction of an ambident nucleophile in the presence of a peri-steric block ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Alkylation of 8-chloro-2(1H)-quinazolinone presents a classic but severe challenge in heterocyclic chemistry: controlling the reaction of an ambident nucleophile in the presence of a peri-steric block .[1]
While the 2(1H)-quinazolinone scaffold theoretically offers three nucleophilic sites (
, , and ), the 8-chloro substituent exerts a profound steric influence that effectively "gates" the position.[1] Unlike unsubstituted quinazolinones, where alkylation is feasible, the 8-chloro derivative strongly biases the reaction toward -alkylation (thermodynamic control) or -alkylation (kinetic/hard-soft control).[1]
This guide details why your standard protocols may be failing to yield the
-isomer and provides validated workarounds.
Module 1: The Diagnostic Framework
Before adjusting conditions, you must understand the energy landscape defined by your substrate.[1]
The Structural Conflict
The 8-chloro group is located at the peri position relative to
.[1] This creates a "steric wall" that hinders the approach of electrophiles to the lone pair.[1]
(Blocked): High steric hindrance.[1] Nucleophilicity is reduced.[1]
(Open): The most accessible nitrogen.[1] Typically the site of alkylation under standard basic conditions (, NaH).[1]
(Hard): The oxygen atom reacts with "hard" electrophiles or under specific coordination (Ag+ salts).[1]
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the "Steric Gate" effect of the 8-Cl group.
Caption: Reaction pathways for 8-chloro-2(1H)-quinazolinone. Note the steric blockade at N1 caused by the 8-position substituent.[1]
Module 2: Troubleshooting & Protocols
Scenario A: "I need the N1-alkylated product, but I keep getting N3."
Diagnosis: You are fighting thermodynamics. Direct alkylation of the 8-chloro scaffold will almost always favor
due to the steric accessibility.[1]
The Fix: Do not rely on direct alkylation.[1] You must redesign the synthesis to close the ring after the nitrogen is alkylated.[1]
Protocol: The "Pre-Alkylation" Strategy (Recommended)
Instead of alkylating the ring, synthesize the acyclic precursor with the alkyl group already installed.[1]
Start: 2-amino-3-chlorobenzoic acid (or ester).
Step 1: Reductive amination or alkylation of the aniline amine (much easier than the cyclic amide).[1]
Step 2: Cyclization with urea or potassium cyanate.[1]
Result: Unambiguous
substitution.
Scenario B: "I am getting a mixture of N3 and O-alkylation."
Diagnosis: This is common with "hard" electrophiles (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents.[1] The oxygen is a "hard" nucleophile and competes effectively when the nitrogen is hindered.[1]
Protocol: Optimizing for N3-Selectivity
To suppress O-alkylation and maximize
yield:
Solvent: Switch to DMF or DMAc (favors N-alkylation over O-alkylation for soft electrophiles).[1]
Base: Use Cesium Carbonate (
) . The "Cesium Effect" often improves solubility and favors N-alkylation.[1]
Temperature: Run at 60–80°C . Higher temperatures help overcome the activation energy for N-alkylation (thermodynamic product) vs O-alkylation (kinetic product).[1]
Scenario C: "I actually want the O-alkylated product (Quinazolin-2-yl ether)."
Diagnosis: You need to exploit the "Hard-Soft Acid-Base" (HSAB) theory.[1]
The Fix: Use silver salts.[1] Silver coordinates with the halide leaving group and the nitrogen lone pair, directing attack to the oxygen.[1]
Solvent: Benzene or Toluene (Non-polar solvents favor the O-form/lactim tautomer).[1]
Conditions: Reflux in the dark (exclude light to prevent Ag degradation).
Module 3: Analytical Validation (Prove It)
Distinguishing regioisomers is critical. Do not rely on TLC alone.[1]
1. NMR Signatures ( and )
Feature
N-Alkylation ( or )
O-Alkylation ()
Carbonyl Carbon ()
160–165 ppm (Retains C=O character)
~168–172 ppm (Deshielded C-O-R character)
-Protons ( vs )
Typically 3.8 – 4.2 ppm
Typically 4.4 – 4.8 ppm (More deshielded by Oxygen)
IR Spectrum
Strong C=O stretch (~1660-1690 cm⁻¹)
Loss of C=O stretch ; appearance of C=N
2. The "8-Chloro" NOE Test
To distinguish
vs alkylation (if you managed to make both):
-Alkyl: Strong NOE (Nuclear Overhauser Effect) is usually expected between the alkyl group and the proton at C8.[1] HOWEVER , you have a Chlorine at C8.[1]
Workaround: Look for NOE between the alkyl group and the C7-H .[1] It will be weak/distant.
-Alkyl: Strong NOE between the alkyl group and C4-H (if 3,4-dihydro) or the side chain at C4.[1] This is the definitive proof for .
References
Chen, C. L., et al. (2015).[1][2] Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816.[1] (Demonstrates that 8-substituted derivatives favor O-alkylation or distal N-alkylation due to steric blocking at N1).[1]
Khachatryan, D. S., et al. (2020).[1][3] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). (Comprehensive analysis of conditions favoring N vs O attack in quinazolinones).
Lombardo, M. E., et al. (2019).[1][4] Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives. Medicinal Chemistry, 15, 265-276.[1][4] (Discusses synthetic routes for bioactive quinazolinones).
Disclaimer: This guide assumes standard laboratory safety protocols. The 8-chloro-2(1H)-quinazolinone intermediates may be biologically active; handle with appropriate PPE.[1]
Comparative Mass Spectrometry Guide: 8-Chloro-2(1H)-quinazolinone Fragmentation Dynamics
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 8-chloro-2(1H)-quinazolinone , a critical scaffold in medicinal chemistry. It contrasts this specific isomer wi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 8-chloro-2(1H)-quinazolinone , a critical scaffold in medicinal chemistry. It contrasts this specific isomer with its positional analogs (e.g., 6-chloro) and the non-chlorinated parent compound, highlighting the unique "ortho-effect" driven by the 8-position substituent.
Executive Summary
8-chloro-2(1H)-quinazolinone (MW: 180.59 Da) presents a distinct mass spectral signature defined by the interaction between the chlorine atom at the peri-position (C8) and the protonated nitrogen (N1). Unlike its 6-chloro or 7-chloro isomers, the 8-chloro derivative exhibits specific fragmentation pathways influenced by steric compression and inductive effects close to the ionization site. This guide compares these patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) to aid in structural elucidation and impurity profiling in drug development.
Materials & Methods (Standardized Protocol)
To ensure reproducibility, the following experimental conditions are recommended for generating the data discussed below.
Self-Validation: Calibrate using PFTBA (FC-43); check for m/z 69, 219, 502 abundance ratios.
Electrospray Ionization (ESI-MS/MS)
Instrument: LC-Q-ToF or Triple Quadrupole.
Mode: Positive Ion Mode (+ESI).
Spray Voltage: 3.5 kV.
Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture full fragmentation spread.
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).
Fragmentation Analysis: The "8-Chloro" Signature
Mechanistic Pathway (EI & ESI)
The fragmentation of 8-chloro-2(1H)-quinazolinone is dominated by the stability of the fused benzene ring and the lability of the heteroatomic ring.
Molecular Ion [M]⁺ / [M+H]⁺:
Observation: Strong molecular ion at m/z 180 (³⁵Cl) and 182 (³⁷Cl) .
Isotope Pattern: Distinct 3:1 ratio confirming mono-chlorination.
Primary Loss (Neutral Loss of CO):
The lactam carbonyl at C2 is ejected as carbon monoxide (CO, 28 Da).
Fragment: m/z 152 (³⁵Cl).
Mechanism: Ring contraction to a benzimidazole-like cation.
Secondary Loss (HCN Elimination):
Following CO loss, the heterocyclic ring further degrades via loss of Hydrogen Cyanide (HCN, 27 Da).
Fragment: m/z 125 (³⁵Cl).
The "Ortho-Effect" (Specific to 8-Cl):
Mechanism: The 8-chloro substituent is spatially adjacent (peri-planar) to the N1-H. Under high-energy collision (EI or high CE ESI), this proximity facilitates a direct loss of HCl (36 Da) or Cl radical (35 Da) driven by the relief of steric strain and the formation of a radical cation stabilized by N1.
Differentiation: This pathway is significantly suppressed in the 6-chloro isomer, where the Cl is remote from the N-H group.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary dissociation routes, highlighting the divergence between the standard ring contraction and the 8-substituent driven pathway.
Figure 1: Proposed fragmentation tree for 8-chloro-2(1H)-quinazolinone. The red dashed line indicates the peri-effect pathway unique to the 8-position isomer.
Comparative Performance Analysis
This section objectively compares the 8-chloro derivative against its key alternatives to assist in isomer differentiation.
Quantitative Fragment Comparison
Feature
8-Chloro-2(1H)-quinazolinone
6-Chloro-2(1H)-quinazolinone
2(1H)-Quinazolinone (Parent)
Precursor Ion (m/z)
180.0 (100%), 182.0 (32%)
180.0 (100%), 182.0 (32%)
146.0 (100%)
Base Peak (EI)
m/z 180 (Molecular Ion)
m/z 180 (Molecular Ion)
m/z 146 (Molecular Ion)
Major Fragment 1
m/z 152 [M-CO]⁺
m/z 152 [M-CO]⁺
m/z 118 [M-CO]⁺
Major Fragment 2
m/z 144 [M-HCl]⁺ (Distinctive)
m/z 145 [M-Cl]⁺ (Weak)
m/z 91 [M-CO-HCN]⁺
HCl Elimination
Favored (Peri-effect with N1-H)
Unfavored (Remote position)
N/A
RDA Cleavage
Standard
Standard
Standard
Isomer Differentiation Strategy
To distinguish the 8-chloro from the 6-chloro isomer in a mixed sample:
Monitor m/z 144 vs. 145: The 8-chloro isomer shows a higher abundance of the [M-HCl]⁺ radical cation (m/z 144) due to the proximity of the Cl to the N1 proton. The 6-chloro isomer typically favors simple radical loss of Cl• (m/z 145) or retains the Cl until lower mass fragments.
RDA Efficiency: The steric bulk at the 8-position can slightly destabilize the molecular ion, potentially leading to a lower critical energy for fragmentation compared to the sterically unhindered 6-chloro isomer.
References
NIST Chemistry WebBook. Mass Spectrum of Quinoline, 8-chloro- (Analog Comparison). National Institute of Standards and Technology.[2] [Link]
PubChem. 8-chloroquinolin-2(1H)-one Compound Summary. National Library of Medicine. [Link]
ResearchGate. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives (Mechanistic Analog).[Link]
Science Publishing Group. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H).[Link][3][4][5][6][7][8]
Wikipedia. Ortho effect (Steric and Electronic Interactions).[Link]
A Comparative Guide to the Carbonyl IR Spectroscopy of 2(1H)-Quinazolinone and 4(3H)-Quinazolinone
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Distinction Quinazolinone derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of biol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Distinction
Quinazolinone derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. The constitutional isomers, 2(1H)-quinazolinone and 4(3H)-quinazolinone, form the foundation of many of these compounds. While structurally similar, the position of the carbonyl group fundamentally alters the electronic environment of the molecule, leading to distinct physicochemical and spectroscopic properties. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for differentiating these isomers, with the carbonyl stretching vibration serving as the most prominent diagnostic marker.
Theoretical Framework: Unveiling the Electronic Origins of Spectral Shifts
The position of the carbonyl (C=O) stretching frequency in an IR spectrum is exquisitely sensitive to the bond's strength, which is dictated by factors such as resonance, induction, and hydrogen bonding. The key to differentiating between 2(1H)- and 4(3H)-quinazolinone lies in understanding their unique amide and vinylogous amide characteristics.
4(3H)-Quinazolinone: A Vinylogous Amide System
In 4(3H)-quinazolinone, the carbonyl group is part of a vinylogous amide system. The lone pair of electrons on the nitrogen at position 3 can delocalize into the carbonyl group, a classic amide resonance. This delocalization imparts significant single-bond character to the C=O bond, thereby weakening it and lowering its stretching frequency. This effect is a dominant factor in determining the peak position.
2(1H)-Quinazolinone: A Cyclic Amide (Lactam) Structure
Conversely, 2(1H)-quinazolinone features a cyclic amide (lactam) structure. While standard amide resonance exists, the nitrogen at position 1 is directly attached to the carbonyl carbon. The electronic delocalization pathway is different from the extended conjugation seen in the 4-isomer. This results in a carbonyl bond with comparatively less single-bond character, making it stronger and causing it to absorb at a higher frequency.
The interplay of these electronic effects is visualized in the resonance structures below.
Caption: Influence of resonance on carbonyl bond character.
Experimental Data: A Head-to-Head Comparison
The theoretical predictions are borne out by experimental data. The carbonyl stretching frequencies for these isomers show a distinct and reproducible difference, making IR spectroscopy a reliable tool for their identification.
While extensive searches of the literature, including primary and review articles, yielded a consistent range for 4(3H)-quinazolinone and its derivatives[2], a precise experimental value for the parent 2(1H)-quinazolinone was not found. Based on the principles of lactam chemistry, the C=O stretch is confidently predicted to be at a higher wavenumber than its 4(3H)-isomer.
For various derivatives of 4(3H)-quinazolinone, the carbonyl absorption is consistently reported in the range of 1657-1683 cm⁻¹, underscoring the influence of the vinylogous amide structure.[2]
Experimental Protocol: Acquiring High-Quality IR Spectra
To ensure the acquisition of reliable and reproducible IR data for quinazolinone isomers, the following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet method is recommended. This method is self-validating as the quality of the resulting spectrum (i.e., low noise, flat baseline, and absence of atmospheric H₂O and CO₂ bands) is indicative of proper sample preparation and instrument operation.
Step-by-Step Methodology (KBr Pellet)
Sample and KBr Preparation:
Thoroughly dry spectroscopic grade KBr at ~110°C for at least 4 hours to remove any adsorbed water. Store in a desiccator.
Weigh approximately 1-2 mg of the quinazolinone sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
Grinding and Mixing:
In a clean agate mortar and pestle, gently grind the KBr to a fine, consistent powder.
Add the quinazolinone sample to the mortar.
Grind the mixture vigorously for 2-3 minutes until it becomes a homogenous, fine powder. This step is critical to reduce scattering effects and ensure a clear pellet.
Pellet Formation:
Transfer the powdered mixture into the collar of a pellet press.
Ensure the powder is evenly distributed.
Place the assembly in the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be translucent or transparent.
Data Acquisition:
Use a Fourier-Transform Infrared (FTIR) spectrometer.
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
Carefully place the KBr pellet in the sample holder within the spectrometer.
Record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Conclusion and Outlook
The differentiation between 2(1H)- and 4(3H)-quinazolinone via IR spectroscopy is a clear-cut application of fundamental structure-spectroscopy principles. The vinylogous amide nature of 4(3H)-quinazolinone results in a weaker carbonyl bond, which consistently absorbs at a lower frequency (around 1681 cm⁻¹ ). In contrast, the cyclic amide (lactam) structure of 2(1H)-quinazolinone is expected to have a stronger carbonyl bond, leading to a predicted absorption at a higher frequency. This distinct difference provides a robust and readily accessible handle for chemists to confirm the isomeric identity of their synthesized compounds, ensuring the integrity of their research and development efforts.
References
El-Sayed, M. A., et al. (2022). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available from: [Link]
de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available from: [Link]
Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available from: [Link]
Comparative Bioactivity Guide: 8-Chloro vs. 8-Bromo-2(1H)-Quinazolinone
This comparative guide evaluates the bioactivity, physicochemical properties, and synthetic utility of 8-chloro-2(1H)-quinazolinone versus 8-bromo-2(1H)-quinazolinone . While the 4(3H)-quinazolinone isomer is more preval...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative guide evaluates the bioactivity, physicochemical properties, and synthetic utility of 8-chloro-2(1H)-quinazolinone versus 8-bromo-2(1H)-quinazolinone . While the 4(3H)-quinazolinone isomer is more prevalent in pharmaceutical literature (e.g., Gefitinib), the 2(1H)-quinazolinone scaffold represents a distinct pharmacological class, exemplified by the non-steroidal anti-inflammatory drug (NSAID) Proquazone .
This analysis focuses on the 8-position halogenation , a critical site for modulating steric fit, electronic distribution, and metabolic stability.
Executive Summary
The choice between 8-chloro and 8-bromo substitution on the 2(1H)-quinazolinone core is rarely a binary choice of potency but rather a strategic decision in Lead Optimization.
8-Chloro-2(1H)-quinazolinone: typically offers superior metabolic stability and a tighter steric profile, making it suitable for final drug candidates targeting compact hydrophobic pockets (e.g., COX-2 allosteric sites).
8-Bromo-2(1H)-quinazolinone: serves primarily as a high-value synthetic intermediate .[1] Its weaker C-Br bond allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the generation of diverse libraries. Biologically, it enhances lipophilicity (LogP) but may introduce steric clashes in smaller binding pockets.
Key Comparison Matrix
Feature
8-Chloro Derivative
8-Bromo Derivative
Van der Waals Radius
1.75 Å (Compact)
1.85 Å (Bulky)
Electronegativity (Pauling)
3.16 (Strong withdrawal)
2.96 (Moderate withdrawal)
Lipophilicity (LogP)
+0.71
+0.86
Metabolic Stability
High (Resistant to oxidative metabolism)
Moderate (Debromination possible)
Synthetic Utility
Low (Hard to functionalize)
High (Excellent Cross-Coupling Partner)
Primary Bioactivity
Anti-inflammatory, Antimicrobial
Cytotoxic (often non-specific), Intermediate
Physicochemical & Structural Analysis
Electronic Effects (Hammett Constants)
The 8-position is peri to the N1-nitrogen.[1] Substitution here dramatically affects the acidity of the N1-proton, which is crucial for hydrogen bonding in the active site.
8-Chloro: Exerts a stronger inductive electron-withdrawing effect (-I).[1] This increases the acidity of the N1-H, potentially strengthening H-bond donor capability to receptor residues (e.g., Serine or Threonine hydroxyls).
8-Bromo: The electron-withdrawing effect is weaker.[1] The larger electron cloud is more polarizable (softer), which can enhance Van der Waals interactions in large, hydrophobic pockets but reduces N1-H acidity compared to the chloro-analog.
Steric Impact
The 8-position is sterically sensitive due to its proximity to the N1-H and potential 1-substituents.[1]
8-Cl: Mimics a methyl group in size but with reversed polarity.[1] It is often tolerated in "tight" binding pockets where a methyl group would fit.[1]
8-Br: Significantly bulkier.[1] In the context of Proquazone analogs (NSAIDs), 8-bromo substitution often decreases activity by preventing the molecule from adopting the planar conformation required for COX enzyme inhibition.
Biological Activity Profiles
A. Anti-Inflammatory Activity (COX Inhibition)
The 2(1H)-quinazolinone scaffold is a known pharmacophore for NSAIDs.[1]
Mechanism: Inhibition of Cyclooxygenase (COX-1/COX-2) and inhibition of prostaglandin E2 (PGE2) production.[1]
Performance:
8-Chloro: Generally retains potency.[1] The electronegative chlorine can engage in halogen bonding with carbonyl backbone residues in the COX active site.[1]
8-Bromo: Often shows reduced potency due to steric clash.[1] However, if the binding pocket has a "halogen hole" (a hydrophobic cavity), the 8-bromo derivative can show super-potency due to increased lipophilic contact.
B. Antimicrobial & Cytotoxic Activity[1][3]
8-Chloro: Studies on quinazolinone derivatives indicate that 6,8-dichloro substitutions often yield the highest antibacterial activity (MIC < 10 µg/mL against S. aureus).[1] The 8-chloro substituent improves cell membrane permeability without excessive lipophilicity that leads to sequestration in non-target membranes.[1]
8-Bromo: Frequently exhibits higher cytotoxicity (lower IC50 against HeLa/MCF-7 lines) but with lower selectivity.[1] The high lipophilicity can lead to non-specific membrane disruption.[1]
Experimental Protocols
Protocol A: Synthesis of 8-Halo-2(1H)-Quinazolinones
Use this protocol to synthesize the core scaffold for testing.
Reaction Principle: Cyclization of 2-amino-3-halobenzamide with urea or phosgene equivalent.[1]
Materials:
2-Amino-3-chlorobenzamide (for 8-Cl) OR 2-Amino-3-bromobenzamide (for 8-Br)
The following diagram illustrates the decision process for selecting between 8-Cl and 8-Br derivatives during drug design, highlighting the "Synthetic Divergence" of the 8-bromo compound.
Caption: SAR Decision Tree for 8-substituted 2(1H)-quinazolinones. 8-Br is prioritized for library generation, while 8-Cl is preferred for final stable leads.
References
Review of Quinazolinone Bioactivity
Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[1][3]
Source:Journal of Advanced Pharmaceutical Technology & Research (via NCBI).[1]
Definitive Structural Confirmation of 8-Chloro-2(1H)-quinazolinone: A Comparative Technical Guide
The following guide provides a rigorous technical comparison of structural elucidation methods for 8-chloro-2(1H)-quinazolinone , evaluating X-ray Crystallography against NMR and Mass Spectrometry. Executive Summary In t...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison of structural elucidation methods for 8-chloro-2(1H)-quinazolinone , evaluating X-ray Crystallography against NMR and Mass Spectrometry.
Executive Summary
In the development of quinazolinone-based bioactive scaffolds, distinguishing between the 2(1H)-one (lactam) and 2-hydroxy (lactim) tautomers is critical for defining pharmacophores and ensuring regulatory compliance. While NMR and MS provide rapid characterization, they often fail to resolve rapid tautomeric exchange or precise proton localization in the solid state.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing SC-XRD as the requisite "Gold Standard" for unambiguous structural confirmation of 8-chloro-2(1H)-quinazolinone.
Part 1: The Structural Challenge (Tautomerism & Regiochemistry)
The core challenge with 8-chloro-2(1H)-quinazolinone lies in its prototropic tautomerism . The molecule exists in a dynamic equilibrium between the keto-form (lactam) and enol-form (lactim).
Form A (Target): 8-chloro-2(1H)-quinazolinone (Lactam). Essential for H-bond donor capability at N1.
Form B (Alternative): 8-chloro-quinazolin-2-ol (Lactim). Aromatic character differs; H-bond donor at O.
Comparative Analysis of Confirmation Methods
Feature
X-Ray Crystallography (SC-XRD)
NMR Spectroscopy (1H/13C)
Mass Spectrometry (HRMS)
Primary Output
3D Electron Density Map
Chemical Shift () & Couplings ()
Mass-to-Charge Ratio ()
Tautomer Resolution
Definitive (Static solid-state structure)
Ambiguous (Time-averaged signal in solution)
None (Identical molecular weight)
Proton Localization
Direct observation (Difference Fourier maps)
Inferential (via solvent/exchange rates)
Indirect (H/D exchange only)
Regio-isomerism
Unambiguous (8-Cl vs 5-Cl position)
Requires complex 2D (NOESY/HMBC)
Fragmentation patterns often identical
Sample State
Solid Crystal
Solution
Gas Phase/Ionized
Confidence Level
99.9% (Absolute Structure)
85-90% (Context Dependent)
50% (Formula Confirmation only)
Why X-Ray Data is Non-Negotiable
While NMR is sufficient for routine purity checks, it often yields averaged signals for the N-H/O-H proton due to rapid solvent exchange (especially in DMSO-
or MeOH-). SC-XRD freezes the molecule in its lowest-energy solid-state conformation, providing precise bond lengths (C=O vs C-O) that definitively prove the tautomeric state.
Part 2: Experimental Protocol for X-Ray Confirmation
This self-validating workflow ensures the generation of publication-quality crystallographic data.
Phase 1: Crystal Growth (Solvent Selection)
The 8-chloro substituent increases lipophilicity compared to the parent quinazolinone, affecting solubility.
Method: Slow Evaporation.
Solvent System: Ethanol/DMF (9:1) or Acetonitrile/Methanol (1:1).
Protocol: Dissolve 20 mg of synthesized 8-chloro-2(1H)-quinazolinone in 2 mL warm solvent. Filter through 0.45
m PTFE. Allow to stand at room temperature (298 K) in a vibration-free environment for 48-72 hours.
Target: Colorless prisms or blocks, dimensions
mm.
Phase 2: Data Collection & Refinement
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
Source: Mo-K
( Å) or Cu-K ( Å). Note: Cu source preferred for small organic crystals to maximize diffraction intensity.
Temperature: 100 K (Cryostream). Critical for reducing thermal motion of the 8-chloro group.
Data Processing Logic:
Space Group Determination: Likely Monoclinic (
) or Triclinic (), common for planar heterocycles.
Structure Solution: Direct Methods (SHELXT) to locate heavy atoms (Cl, O, N, C).
Refinement (SHELXL):
Anisotropic Refinement: Applied to all non-hydrogen atoms.
Heteroatom H (N-H or O-H):Crucial Step. Locate from Difference Fourier map (
). Refine coordinates freely or with soft restraints (DFIX) to prove it is attached to N1 (Lactam) or O2 (Lactim).
Phase 3: Validation Criteria (The "Go/No-Go" Metrics)
To confirm the 2(1H)-one (Lactam) structure, the refined data must meet these geometric criteria:
Structural Parameter
Expected Value (Lactam)
Expected Value (Lactim)
C2–O Bond Length
1.22 – 1.24 Å (Double Bond character)
1.30 – 1.34 Å (Single Bond character)
C2–N1 Bond Length
1.36 – 1.38 Å (Single Bond character)
1.29 – 1.32 Å (Double Bond character)
Proton Location
Electron density peak found ~0.88 Å from N1
Electron density peak found ~0.84 Å from O
Intermolecular Interaction
N–H O=C Centrosymmetric Dimer
O–H N Hydrogen Bonding
Part 3: Decision Pathways & Visualization
The following diagram illustrates the logical workflow for structural confirmation, highlighting the failure points of NMR and the resolution provided by X-ray diffraction.
Figure 1: Decision logic for structural confirmation. While NMR provides initial data, SC-XRD is required to resolve the lactam-lactim tautomerism definitively via bond-length analysis.
References
Hassan, H. M., et al. (2023).[1] Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.[1][2] MDPI. Available at: [Link]
Significance: Establishes standard crystallization protocols and bond-length metrics for the quinazolinone scaffold.
PubChem. (2025).[3][4] 8-chloroquinolin-2(1H)-one (Compound Summary).[4] National Library of Medicine.[4] Available at: [Link]
Significance: Provides physicochemical data and tautomer analogs for chloro-substituted fused ring systems.
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
Significance: Validates the comparative advantages of X-ray diffraction for static structural determin
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.[5] Available at: [Link]
Significance: Supports the argument for X-ray crystallography as the "workhorse" for high-resolution small molecule confirmation.
A Senior Application Scientist's Guide to Resolving Chlorinated Quinazolinone Isomers by HPLC
For: Researchers, scientists, and drug development professionals Introduction: The Challenge of Isomeric Purity in Drug Development In the landscape of pharmaceutical development, the quinazolinone scaffold is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Challenge of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the quinazolinone scaffold is a cornerstone for a multitude of therapeutic agents, valued for its broad spectrum of biological activities. The introduction of substituents, such as chlorine atoms, is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. However, this synthetic step often yields a mixture of positional isomers—molecules with the same chemical formula but different arrangements of atoms. These isomers can exhibit vastly different biological activities, toxicity profiles, and metabolic fates. Consequently, the ability to accurately separate, identify, and quantify these closely related species is not merely an analytical task; it is a critical prerequisite for ensuring drug safety and efficacy.
This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for chlorinated quinazolinone isomers. Moving beyond a simple recitation of methods, we will explore the causal mechanisms behind the separation, equipping you with the foundational knowledge to develop and troubleshoot your own robust analytical protocols.
The Chromatographic Rationale: Why Positional Isomers Separate
The separation of positional isomers by Reversed-Phase HPLC (RP-HPLC) is often a significant challenge due to their nearly identical molecular weights and similar physicochemical properties.[1] The success of such a separation hinges on exploiting subtle differences in the molecules' interaction with the stationary phase, which are primarily governed by hydrophobicity and electronic effects.
In a typical RP-HPLC setup using a C18 column, the primary retention mechanism is the hydrophobic interaction between the analyte and the nonpolar alkyl chains of the stationary phase.[2] For chlorinated quinazolinone isomers, the key to separation lies in how the position of the chlorine atom on the aromatic ring influences the molecule's overall polarity and its ability to interact with the stationary phase.
A chlorine atom is an electron-withdrawing group. Its position alters the electron density distribution across the quinazolinone ring system and affects the molecule's overall dipole moment. These electronic variations can lead to differential retention in two ways:
Hydrophobicity Modulation: A change in the dipole moment can alter the molecule's interaction with the polar mobile phase. An isomer with a lower overall dipole moment may be less soluble in the mobile phase, leading to a stronger association with the stationary phase and, therefore, a longer retention time.
π-π Interactions: Although hydrophobic interactions are dominant on a C18 phase, secondary interactions, such as π-π stacking between the analyte's aromatic system and residual silanols or the carbon backbone of the stationary phase, can also play a role. The position of the chlorine atom influences the electronic character of the π-system, which can fine-tune these secondary interactions.
For this guide, we will consider the hypothetical separation of three monochlorinated isomers of 4(3H)-quinazolinone: 6-chloro-, 7-chloro-, and 8-chloro-4(3H)-quinazolinone. We hypothesize that the 8-chloro isomer, with the chlorine atom positioned ortho to the lactam nitrogen, may exhibit a slightly different electronic and steric profile compared to the 6- and 7-chloro isomers, potentially leading to a discernible difference in retention time.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a robust starting point for the separation of chlorinated quinazolinone isomers. Every parameter is chosen to ensure reproducibility and accuracy.
Instrumentation and Consumables
HPLC System: A quaternary HPLC system with a degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector. (e.g., Waters Alliance, Agilent 1260 Infinity II, or equivalent).
Column: A high-quality C18 column is essential. For this analysis, a column with high carbon load and good end-capping is recommended to maximize hydrophobic interactions and minimize peak tailing.
Recommended Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase:
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water. The acid is crucial for ensuring the consistent protonation of the quinazolinone nitrogen atoms, leading to sharper peaks and more reproducible retention times.
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.
Sample Preparation:
Standard Stock Solutions: Prepare individual 1 mg/mL stock solutions of each isomer in a 50:50 mixture of Acetonitrile and Water.
Working Standard Mixture: Dilute the stock solutions to a final concentration of 50 µg/mL for each isomer using the initial mobile phase composition (e.g., 70% Solvent A, 30% Solvent B).
Chromatographic Conditions
Parameter
Setting
Rationale
Mobile Phase
Isocratic: 30% Acetonitrile / 70% Water (both with 0.1% Formic Acid)
An isocratic method is preferred for resolving closely eluting isomers as it provides stable baseline conditions and maximizes resolution. The 30% organic content is a starting point and should be optimized.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp.
30 °C
Maintaining a constant temperature is critical for retention time stability. 30 °C is slightly above ambient to negate fluctuations.
Injection Vol.
10 µL
A standard volume to avoid column overloading while ensuring a good detector response.
Detection
UV at 254 nm
Quinazolinones exhibit strong absorbance at this wavelength. A PDA detector can be used to confirm peak purity.
Run Time
15 minutes
Sufficient time to allow for the elution of all isomers and any potential late-eluting impurities.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data interpretation.
A Comparative Guide to the UV-Vis Absorption Spectra of 8-chloro-2(1H)-quinazolinone and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction to the Quinazolinone Chromophore Quinazolinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Quinazolinone Chromophore
Quinazolinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development, known to possess a wide range of biological activities.[1][2] The quinazolinone core acts as a chromophore, absorbing light in the UV-Vis region. Understanding the electronic transitions of this scaffold is crucial for analytical characterization, purity assessment, and studying drug-target interactions.
The UV-Vis absorption spectra of quinazolinone derivatives are typically characterized by two primary absorption bands:
A high-energy band at shorter wavelengths (typically 210–300 nm), attributed to π → π* transitions within the aromatic system.[3][4]
A lower-energy band at longer wavelengths (typically 310–425 nm), which is generally assigned to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.[3][4]
The precise wavelengths (λmax) and molar absorptivities (ε) of these bands are sensitive to the nature and position of substituents on the quinazolinone ring, as well as the solvent environment.[3][5]
Predicted UV-Vis Absorption of 8-chloro-2(1H)-quinazolinone
Based on the analysis of related quinazolinone structures, the UV-Vis absorption spectrum of 8-chloro-2(1H)-quinazolinone in a polar, aprotic solvent like acetonitrile is expected to exhibit the following features:
A π → π transition* in the range of 220-250 nm . For instance, some quinazoline derivatives show a strong absorption peak around 224 nm.[4]
An n → π transition* in the range of 310-340 nm . Studies on similar quinazolinones have reported absorption bands with maxima at 314 nm and 318 nm.[4]
The chlorine substituent at the 8-position is an electron-withdrawing group, which may induce a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted 2(1H)-quinazolinone. The overall spectral profile, however, is anticipated to align with the characteristic spectrum of the quinazolinone scaffold.
Comparative Analysis with Other Quinazolinone Derivatives
To provide a broader context, the following table summarizes the reported UV-Vis absorption maxima for several quinazolinone derivatives. This comparison highlights the influence of different substituents on the electronic absorption properties.
This comparative data underscores the variability in absorption maxima depending on the specific substitution pattern, emphasizing the need for experimental verification for 8-chloro-2(1H)-quinazolinone.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section outlines a robust, self-validating protocol for determining the UV-Vis absorption spectrum of 8-chloro-2(1H)-quinazolinone.
Solvents: Spectroscopic grade acetonitrile, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent is critical due to potential solvatochromic effects.[7][8][9][10][11]
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Methodological Workflow
The following diagram illustrates the experimental workflow for obtaining the UV-Vis absorption spectrum.
Figure 1. Experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Procedure
Stock Solution Preparation: Accurately weigh a precise amount of 8-chloro-2(1H)-quinazolinone and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1 mg/mL).[12]
Working Solution Preparation: From the stock solution, prepare a series of dilutions in the primary solvent (e.g., acetonitrile) to final concentrations suitable for UV-Vis analysis (typically in the micromolar range).
Instrument Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the wavelength range to scan from 200 nm to 600 nm.
Baseline Correction: Fill both the sample and reference cuvettes with the primary solvent (e.g., acetonitrile). Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with the most dilute sample solution before filling it with the same solution.
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
Repeat this process for all prepared dilutions, moving from the least concentrated to the most concentrated.
Data Analysis:
Overlay the obtained spectra to check for consistency.
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity at each λmax.
Causality Behind Experimental Choices
Choice of Solvents: Acetonitrile is recommended as a primary solvent due to its UV transparency down to ~190 nm and its aprotic nature, which minimizes strong hydrogen bonding interactions that can complicate spectral interpretation. Methanol (protic) and DMSO (aprotic, polar) are included to assess potential solvatochromic shifts, providing deeper insight into the electronic nature of the transitions.[5][11]
Dual-Beam Spectrophotometer: A dual-beam instrument is crucial for accuracy as it simultaneously measures the reference (solvent) and the sample, correcting for fluctuations in lamp intensity during the scan.
Serial Dilutions: Analyzing a series of concentrations allows for the verification of the Beer-Lambert Law. A linear relationship between absorbance and concentration at λmax provides confidence in the data and the purity of the sample.
Visualizing Electronic Transitions
The following diagram illustrates the principal electronic transitions responsible for the UV-Vis absorption in quinazolinone systems.
Figure 2. Energy level diagram for electronic transitions in quinazolinones.
Conclusion
This guide provides a predictive framework and a detailed experimental protocol for the characterization of the UV-Vis absorption spectrum of 8-chloro-2(1H)-quinazolinone. By leveraging comparative data from related structures and adhering to a rigorous analytical methodology, researchers can obtain high-quality, reproducible spectral data. This information is fundamental for the continued development and analysis of quinazolinone-based compounds in various scientific and pharmaceutical applications.
References
Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]
ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
Ferreira, M. J., et al. (2011). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. [Link]
El-MGharabawy, M. F., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI.
Wang, Y., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. PubMed Central. [Link]
Turdaliyev, A. T., & Turgunov, K. T. (n.d.). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Universum.
Mazzaglia, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile...
ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in...
International Journal of Innovative Science, Engineering & Technology. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. IJISET.
Semantic Scholar. (n.d.). Some Aspects of 8-hydroxyquinoline in Solvents. Semantic Scholar.
ResearchGate. (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes.
Korea Science. (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science.
Taylor & Francis Online. (n.d.). Quinazolinone – Knowledge and References. Taylor & Francis Online.
ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)...
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]
Introduction: The Halogen Factor In drug discovery, 8-chloro-2(1H)-quinazolinone (CAS 59458-37-6) is a critical scaffold, often serving as an intermediate for kinase inhibitors.[1] While many researchers treat it as "jus...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Halogen Factor
In drug discovery, 8-chloro-2(1H)-quinazolinone (CAS 59458-37-6) is a critical scaffold, often serving as an intermediate for kinase inhibitors.[1] While many researchers treat it as "just another organic solid," its disposal requires specific attention due to the C-8 chlorine substituent .[1]
Unlike standard organic waste, this compound is a halogenated heterocycle .[1] Upon incineration, it generates hydrogen chloride (HCl) gas.[1] Consequently, it must be directed to waste streams destined for incinerators equipped with acid gas scrubbers.[1] Misrouting this into non-halogenated streams can damage facility infrastructure and violate EPA/RCRA compliance standards.[1]
Chemical Profile & Hazard Identification
Before handling waste, verify the material identity against this profile to ensure you are applying the correct protocol.
To maintain a self-validating safety system, strict segregation is required.[1] The presence of the chlorine atom dictates the entire downstream workflow.[1]
Rule 1: The Halogenated Stream
Directive: All solid waste, contaminated gloves, and liquid solutions containing any amount of 8-chloro-2(1H)-quinazolinone must be tagged as HALOGENATED .[1]
Causality: Non-halogenated waste is often used as fuel blending for cement kilns.[1] Halogens poison the catalysts in these kilns and corrode standard burners.[1]
Cost Impact: Mixing this compound into a non-halogenated drum reclassifies the entire drum as halogenated, tripling disposal costs.[1]
Rule 2: Aqueous Separation
Directive: If the compound is in an aqueous buffer (e.g., precipitated from a reaction), do not pour the supernatant down the sink.
Validation: Check the pH. Even if neutral, the trace organic content (suspended solids) violates "sewerability" regulations for halogenated organics.[1] Collect the total volume as Aqueous Waste with Halogenated Organics .
Disposal Workflow
The following logic gate ensures compliance with RCRA regulations (40 CFR 261) and protects facility infrastructure.
Figure 1: Decision matrix for the disposal of 8-chloro-2(1H)-quinazolinone. Note the convergence on incineration with scrubbing capabilities.
Spill Management & Emergency Procedures
Because 8-chloro-2(1H)-quinazolinone is poorly soluble in water, standard "wet paper towel" cleanup is ineffective and spreads contamination.[1]
Scenario A: Solid Powder Spill
Isolation: Evacuate the immediate area to let airborne dust settle (1-2 mins).[1]
PPE Upgrade: Wear N95 respirator or higher if outside a fume hood.[1]
Dry Cleanup: Do NOT use water initially.[1][2] Use a HEPA vacuum or carefully sweep using a brush and dustpan dedicated to hazardous waste.[1]
Wet Polish: Once bulk powder is removed, wipe the surface with a paper towel dampened with Ethanol or Acetone (solubilizes the residue).[1]
Disposal: Place all towels and debris into the Solid Halogenated Waste bin.
Clean: Wipe area with detergent and water after absorbing the solvent.[1]
Disposal: Bag the absorbent material. Label as "Solvent-Contaminated Debris (Halogenated)" .[1]
Regulatory & Compliance Notes
EPA Waste Code: While not specifically P- or U-listed by name, this waste often carries the D001 (Ignitable, if in solvent) or D003 (Reactive, if applicable) characteristic codes depending on the matrix. Always characterize as Halogenated Organic .
Labeling: Labels must be applied before the first drop of waste enters the container.[1]
Storage: Store waste containers in a cool, well-ventilated area away from strong oxidizers (e.g., nitric acid) to prevent uncontrolled reactions.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4204917, 8-chloroquinolin-2(1H)-one. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
CAS Number: 23981-25-1
Synonyms: 8-Chloroquinolin-2(1H)-one; 8-Chloro-2-hydroxyquinoline
Molecular Weight: 179.60 g/mol
Physical State: Pale Yellow Solid[1]
Core Directive: The "Zero-Exposure" Standard
As a Senior Application Scientist, my directive for handling 8-Chloro-2(1H)-quinazolinone is grounded in the Precautionary Principle . While specific toxicological data for this exact isomer is often limited in public registries compared to its non-chlorinated analogs, its structural class (halogenated quinazolinones) is frequently associated with acute oral toxicity , mucous membrane irritation , and potential bioactivity (kinase inhibition/DNA intercalation).
Therefore, you must treat this compound as a Potentially Toxic Bioactive Intermediate . Do not rely on the absence of a "Danger" signal word in some catalogs as proof of safety. The protocol below is designed to create a self-validating safety loop that protects the researcher regardless of the compound's ultimate potency.
Risk Assessment & Hazard Profiling
Inferred hazards based on Structure-Activity Relationships (SAR) of quinazolinone scaffolds.
Hazard Class
GHS Code (Inferred)
Mechanism of Action
Operational Implication
Acute Toxicity (Oral)
H301 (Toxic if swallowed)
Metabolic conversion to reactive arene oxides; potential interference with DNA replication.
Zero ingestion risk tolerance. No open containers outside the hood.
Skin/Eye Irritation
H315 / H319
Halogenated heterocycles can act as alkylating agents or severe irritants to moist membranes.
Full barrier protection required. Dust contact with sweat can cause delayed burns.
STOT - Single Exp.
H335 (Resp. Irritation)
Fine particulate dust inhalation triggers bronchial inflammation.
Respiratory isolation (Fume hood or P100) is mandatory.
Reproductive Tox.
H360 (Potential)
Analogous compounds (e.g., 8-hydroxyquinoline) show reproductive toxicity signals.
Double-gloving and strict surface decontamination.
Personal Protective Equipment (PPE) Protocol
This protocol uses a "Defense-in-Depth" strategy. Each layer covers the failure of the previous one.
A. Hand Protection (The Double-Shell Method)
Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as a visual contrast and sweat barrier.
Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark Color).
Logic: The 8-chloro substituent increases lipophilicity, potentially aiding skin absorption. The extended cuff seals the gap between the lab coat and wrist.
Change Frequency: Immediately upon visible contamination or every 2 hours of active handling.
B. Respiratory Protection
Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).
Secondary Control (If weighing outside hood):P100 Particulate Respirator (Full facepiece preferred to protect eyes simultaneously).
Note: A standard surgical mask provides zero protection against quinazolinone dusts.
C. Eye & Body Protection
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering from the sides.
Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat.
Operational Workflow: Handling & Synthesis
Step 1: Weighing & Transfer
The most critical moment for exposure is the transfer of the dry solid (CAS 23981-25-1).
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Quinazolinone powders are often electrostatic and "jump."
The "Boat-in-Jar" Technique:
Place the weighing boat inside a larger secondary jar.
Transfer the solid into the boat.
Cap the secondary jar before removing it from the balance.
Why? This traps any stray dust inside the jar, not on your balance table.
Step 2: Solubilization
Solvents: Soluble in DMSO, DMF; sparingly soluble in water/ethanol.
Protocol: Add solvent slowly down the side of the vessel to avoid displacing air that carries dust.
Reaction Setup: If using as a nucleophile (e.g., alkylation at N1 or O-alkylation), ensure the base (often K2CO3 or NaH) is added after the compound is wetted to prevent dust clouds from effervescence.
Step 3: Visualization of Safety Logic
Figure 1: Decision matrix for handling solid 8-chloro-2(1H)-quinazolinone, emphasizing dust control during the critical weighing phase.
Emergency & Disposal Logistics
Spill Management (Dry Powder)
Evacuate: Clear the immediate area of personnel.
Isolate: Do not use compressed air.
Cleanup:
Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
Scoop the wet material into a wide-mouth hazardous waste jar.
Why Wet? Dry sweeping generates aerosols that can be inhaled.
Waste Disposal
Category: Halogenated Organic Waste.
Labeling: Must explicitly state "Contains 8-Chloro-2(1H)-quinazolinone - Potential Bioactive."
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as chlorination positions may sensitize the ring to oxidative decomposition.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4204917, 8-chloroquinolin-2(1H)-one. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and associated hazards. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]